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  • Product: 3-(2-(Pyridin-4-yl)ethyl)-1H-indole
  • CAS: 16571-49-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(2-(Pyridin-4-yl)ethyl)-1H-indole: A Core Scaffold for p38 Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental properties of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. This molecule, belonging to the vast family of indole derivatives, has been identified as a potent inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme implicated in inflammatory signaling pathways. This guide will delve into its chemical identity, physicochemical characteristics, synthesis, spectroscopic profile, and its established role as a p38 kinase inhibitor. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting inflammatory diseases and other p38-mediated pathologies.

Introduction: The Significance of the Indole-Pyridine Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for the design of novel therapeutic agents. When coupled with a pyridine ring, as seen in 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, the resulting hybrid molecule combines the features of both heterocyclic systems, offering opportunities for fine-tuning its pharmacological profile. The presence of the basic pyridine nitrogen provides a handle for modulating solubility and forming salts, while the indole moiety can be strategically modified to enhance potency and selectivity for a given biological target. This particular arrangement, with an ethyl linker connecting the indole C3 position to the pyridine C4 position, has proven to be a key structural motif for potent p38 MAP kinase inhibition.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key properties of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂[2]
Molecular Weight 222.29 g/mol [2]
CAS Number 16571-49-6[3]
Appearance Solid[3]
Melting Point 149 - 151 °C[3]
XLogP3 3.4[3]
Topological Polar Surface Area 28.7 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]

Synthesis and Purification

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Indole Indole Reaction_Step Nucleophilic Substitution Indole->Reaction_Step Pyridyl_ethyl_halide 4-(2-Haloethyl)pyridine (e.g., X = Br, Cl) Pyridyl_ethyl_halide->Reaction_Step Base Base (e.g., NaH, K2CO3) Base->Reaction_Step Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Reaction_Step Target 3-(2-(Pyridin-4-yl)ethyl)-1H-indole Reaction_Step->Target

A potential synthetic route to 3-(2-(Pyridin-4-yl)ethyl)-1H-indole.
Proposed Experimental Protocol:

Rationale: This protocol is based on the well-established nucleophilic character of the C3 position of the indole ring, which can react with an appropriate electrophile. The use of a strong base like sodium hydride deprotonates the indole nitrogen, increasing the nucleophilicity of the indole ring system and facilitating the alkylation reaction.

Step 1: Deprotonation of Indole

  • To a solution of indole (1.0 eq) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation, resulting in the formation of the indolyl anion.

Step 2: Alkylation

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of 4-(2-bromoethyl)pyridine hydrobromide (1.0 eq) in the same dry solvent to the solution of the indolyl anion.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-(Pyridin-4-yl)ethyl)-1H-indole.

Spectroscopic Characterization

The structural elucidation of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the indole and pyridine rings, as well as the ethyl linker.

  • Indole Protons: A characteristic signal for the N-H proton of the indole ring is expected to appear as a broad singlet in the downfield region (typically δ 8.0-8.5 ppm). The aromatic protons of the indole ring will appear in the range of δ 7.0-7.8 ppm, with characteristic coupling patterns. The proton at the C2 position of the indole will likely be a singlet or a narrow triplet.

  • Pyridine Protons: The protons on the pyridine ring will appear as two sets of doublets in the aromatic region. The protons ortho to the nitrogen (at C2 and C6) will be the most deshielded (likely δ 8.4-8.6 ppm), while the protons meta to the nitrogen (at C3 and C5) will appear further upfield (likely δ 7.1-7.3 ppm).

  • Ethyl Linker Protons: The two methylene groups of the ethyl linker will appear as two triplets, each integrating to two protons. The methylene group adjacent to the indole ring will likely appear around δ 3.0-3.2 ppm, while the methylene group adjacent to the pyridine ring will be slightly more deshielded, appearing around δ 2.9-3.1 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for all 15 carbon atoms in the molecule.

  • Indole Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm).

  • Pyridine Carbons: The carbons of the pyridine ring will also appear in the aromatic region, with the carbons adjacent to the nitrogen being the most deshielded (δ 148-152 ppm).

  • Ethyl Linker Carbons: The two methylene carbons will appear in the aliphatic region of the spectrum (δ 25-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • N-H Stretch: A characteristic sharp peak for the indole N-H stretch is expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl linker will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the indole and pyridine rings will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 222. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.[3]

  • Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the ethyl linker, leading to fragments corresponding to the indolyl-methyl cation and the pyridyl-ethyl cation.

Biological Activity: Inhibition of p38 MAP Kinase

3-(2-(Pyridin-4-yl)ethyl)-1H-indole has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK).[3] The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Therefore, inhibitors of p38 MAPK have significant therapeutic potential.[4][5]

Mechanism of Action

While the precise binding mode of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole to p38 kinase has not been publicly detailed, it is likely to act as an ATP-competitive inhibitor. This class of inhibitors typically binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The indole and pyridine moieties are crucial for interacting with key amino acid residues within the active site.

In Vitro p38 Kinase Inhibition Assay Protocol

To determine the inhibitory potency (IC₅₀ value) of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole against p38 kinase, a standard in vitro kinase assay can be performed.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by the p38 kinase enzyme. The amount of phosphorylation is typically quantified using a variety of methods, including radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays, or luminescence-based assays.

Step-by-Step Methodology (Luminescence-based Assay Example):

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human p38α kinase, a specific p38 substrate (e.g., a peptide containing the consensus phosphorylation sequence), and ATP. Prepare serial dilutions of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In the wells of a microplate, add the p38α kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Termination of Reaction and Detection: Stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the resulting dose-response curve.[3]

Potential Applications in Drug Discovery

The identification of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole as a p38 kinase inhibitor highlights its potential as a lead compound for the development of new anti-inflammatory drugs. Further optimization of this scaffold could lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic and safety profiles. The versatile nature of the indole and pyridine rings allows for extensive structure-activity relationship (SAR) studies, enabling the exploration of various substitutions to enhance its therapeutic properties.

Safety and Handling

According to the aggregated GHS information, 3-(2-(Pyridin-4-yl)ethyl)-1H-indole is classified as a warning for causing skin irritation (H315).[3] Standard laboratory safety precautions should be followed when handling this compound. These include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of skin contact, the affected area should be washed thoroughly with soap and water.[3]

Conclusion

3-(2-(Pyridin-4-yl)ethyl)-1H-indole represents a valuable chemical entity for researchers in the field of drug discovery, particularly those focused on targeting inflammatory diseases. Its core structure combines the favorable properties of both indole and pyridine, and its demonstrated activity as a p38 kinase inhibitor provides a solid foundation for further investigation. This technical guide has summarized the key basic properties of this compound, offering a starting point for its synthesis, characterization, and biological evaluation. Future studies aimed at elucidating its detailed pharmacological profile will be crucial in unlocking its full therapeutic potential.

References

  • PrepChem. (n.d.). Synthesis of 3-pyridyl-indole. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Pourabdi, L., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1347.
  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • MDPI. (2018). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]

  • Google Patents. (n.d.). US5545644A - Indole derivatives.
  • National Center for Biotechnology Information. (2009). Synthesis and biological evaluation of p38alpha kinase-targeting dialkynylimidazoles. Bioorganic & Medicinal Chemistry Letters, 19(22), 6439-6443.
  • ResearchGate. (2018). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Google Patents. (n.d.). DE60313769T2 - 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION.
  • National Center for Biotechnology Information. (2009). Synthesis and biological evaluation of p38α kinase-targeting dialkynylimidazoles. Bioorganic & Medicinal Chemistry Letters, 19(22), 6439-6443.

Sources

Exploratory

An In-depth Technical Guide to 3-(2-(Pyridin-4-yl)ethyl)-1H-indole (CAS Number: 16571-49-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its chemical properties, plausible synthetic routes, and its established role as a p38 mitogen-activated protein kinase (MAPK) inhibitor. Detailed methodologies for its synthesis, characterization, and biological evaluation are presented, drawing from established principles and data from closely related analogues. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting inflammatory diseases and other p38 MAPK-mediated pathologies.

Introduction: The Significance of the Indole-Pyridine Scaffold

The fusion of indole and pyridine rings in a single molecular entity has given rise to a plethora of compounds with remarkable biological activities. The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and approved drugs.[1] Similarly, the pyridine ring is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties.[2] The combination of these two heterocyclic systems in molecules like 3-(2-(Pyridin-4-yl)ethyl)-1H-indole has led to the discovery of potent modulators of key cellular signaling pathways, offering promising avenues for the treatment of a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4]

Physicochemical Properties and Structural Features

3-(2-(Pyridin-4-yl)ethyl)-1H-indole is a solid at room temperature with a molecular weight of 222.28 g/mol . Its structure features a flexible ethyl linker connecting the nucleophilic C3 position of the indole ring to the C4 position of the pyridine ring. This structural arrangement is crucial for its interaction with biological targets.

PropertyValueSource
CAS Number 16571-49-6
Molecular Formula C₁₅H₁₄N₂
Molecular Weight 222.28 g/mol
Melting Point 149 - 151 °C
XLogP3 3.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Synthesis and Characterization

Proposed Synthetic Pathway: Reductive Amination and Cyclization

A logical approach to the synthesis of the target compound involves the reaction of indole with 4-vinylpyridine, or a two-step process involving the synthesis of a key intermediate followed by cyclization. A highly plausible route is the reductive amination of indole-3-acetaldehyde with 4-picolylamine followed by cyclization, or more directly, the reaction of indole with a suitable 2-(pyridin-4-yl)ethyl halide.

A more robust and commonly employed method for creating the ethyl bridge is the reaction of indole with a protected 2-bromoethanol, followed by conversion of the alcohol to a leaving group and subsequent displacement with pyridine-4-boronic acid under Suzuki coupling conditions, or direct alkylation of a lithiated pyridine derivative.

Given the lack of a specific protocol, a generalized procedure for a related synthesis is provided below as a template that can be adapted.

Experimental Protocol: Synthesis of a 3-substituted indole derivative (Illustrative)

Caution: This is a generalized protocol and requires optimization for the specific synthesis of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Indole

  • 2-(Pyridin-4-yl)acetaldehyde or a suitable precursor

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Glacial acetic acid

  • Standard work-up and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a solution of indole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add 2-(pyridin-4-yl)acetaldehyde (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Reductive Amination: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Characterization

The structural confirmation of the synthesized 3-(2-(Pyridin-4-yl)ethyl)-1H-indole would be achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole and pyridine rings, as well as the ethyl linker. The indole NH proton would appear as a broad singlet at a downfield chemical shift. The aromatic protons of both heterocyclic rings will exhibit distinct splitting patterns. The ethyl bridge will show two triplet signals.[7][8]

    • ¹³C NMR: The carbon NMR spectrum will display the corresponding signals for all the carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.[7][8][9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound, confirming the expected molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and aliphatic parts, and C=C and C=N stretching vibrations of the aromatic rings.

Biological Activity: Inhibition of p38 MAP Kinase

3-(2-(Pyridin-4-yl)ethyl)-1H-indole has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in cellular responses to stress and in the production of pro-inflammatory cytokines.[10] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), as well as in cancer and neurodegenerative disorders.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade.[10][11] External stimuli, such as stress or inflammatory cytokines, activate a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK3 and MKK6.[12] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[12] Activated p38 MAPK subsequently phosphorylates a range of downstream substrates, including other kinases and transcription factors, ultimately leading to a cellular response.[10][13]

p38_pathway stress Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (Kinases, Transcription Factors) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor 3-(2-(Pyridin-4-yl)ethyl)-1H-indole inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade.

Mechanism of Inhibition

While the precise binding mode of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole to p38 MAPK has not been publicly detailed, pyridinyl-imidazole and related heterocyclic compounds are known to be potent and selective ATP-competitive inhibitors of p38 kinase.[14] These inhibitors typically bind to the ATP-binding pocket of the enzyme, forming key hydrogen bond interactions with the hinge region of the kinase domain. The pyridine nitrogen is often crucial for this interaction.

In Vitro and In Vivo Evaluation

The inhibitory activity of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole against p38 MAPK can be determined using various in vitro and in vivo assays.

Experimental Protocol: In Vitro p38α Kinase Inhibition Assay (Illustrative)

This protocol outlines a general procedure for assessing the inhibitory potential of a compound against p38α kinase. Specific conditions may vary depending on the source of the enzyme and the detection method.

Materials:

  • Recombinant human p38α kinase

  • p38 substrate (e.g., ATF2)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 3-(2-(Pyridin-4-yl)ethyl)-1H-indole (test compound)

  • Staurosporine or other known p38 inhibitor (positive control)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and the positive control in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a microplate, add the assay buffer, the p38α kinase, and the test compound or control at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.[15]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce the kinase activity by 50%).

Further in vivo studies in animal models of inflammatory diseases would be necessary to evaluate the therapeutic potential of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole.[16] These studies would assess its efficacy in reducing inflammation, as well as its pharmacokinetic and safety profiles.

Applications in Drug Discovery and Research

The potent p38 MAPK inhibitory activity of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole and its analogues makes them valuable tools for both basic research and drug discovery.

  • Research Tool: This compound can be used as a chemical probe to investigate the role of the p38 MAPK pathway in various cellular processes and disease models.

  • Lead Compound for Drug Development: The indole-pyridine scaffold serves as an excellent starting point for the design and synthesis of novel, more potent, and selective p38 MAPK inhibitors with improved drug-like properties. Structure-activity relationship (SAR) studies can be conducted by modifying the indole and pyridine rings, as well as the ethyl linker, to optimize the compound's efficacy and safety profile.[17]

Conclusion

3-(2-(Pyridin-4-yl)ethyl)-1H-indole represents a significant chemotype in the realm of kinase inhibitor research. Its structural simplicity, coupled with its potent inhibitory activity against a key inflammatory mediator, underscores the value of the indole-pyridine scaffold in medicinal chemistry. This technical guide provides a foundational understanding of this compound, from its synthesis and characterization to its biological mechanism of action. While further research is needed to fully elucidate its therapeutic potential, 3-(2-(Pyridin-4-yl)ethyl)-1H-indole and its derivatives hold considerable promise for the development of novel treatments for a range of debilitating diseases.

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Foundational

An In-depth Technical Guide to 3-(2-(Pyridin-4-yl)ethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, a heterocyclic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. The molecule incorporates both an indole and a pyridine moiety, two pharmacophores frequently found in bioactive molecules and approved pharmaceuticals. This document will cover its nomenclature, physicochemical properties, synthesis, and known biological significance, offering field-proven insights for professionals in drug discovery and development.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundation of all subsequent research. The structure is an indole ring substituted at the 3-position with an ethyl linker connected to the 4-position of a pyridine ring.

IUPAC Name: The formal IUPAC name for this compound is 3-[2-(Pyridin-4-yl)ethyl]-1H-indole .[1]

Synonyms: In literature and chemical databases, this compound is known by several synonyms. Recognizing these is crucial for exhaustive literature searches. Common synonyms include:

  • 3-(2-(4-pyridyl)ethyl)indole[1]

  • 1H-Indole, 3-[2-(4-pyridinyl)ethyl]-[1][2]

  • Inhibitor of P38 Kinase[1]

Key Identifiers:

Identifier Value Source
CAS Number 16571-49-6 [1][3]
Molecular Formula C15H14N2 [1][3]
Molecular Weight 222.29 g/mol [1]

| ChEMBL ID | CHEMBL193156 |[1] |

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is essential for designing experiments, formulating delivery systems, and predicting its behavior in biological systems.

PropertyValueNotes
Appearance Solid[1]
Melting Point 149 - 151 °C[1]
XLogP3 3.3A measure of lipophilicity, suggesting good potential for membrane permeability.[1]
Polar Surface Area (PSA) 28.7 Ų[1]
Hydrogen Bond Donors 1 (from the indole N-H)
Hydrogen Bond Acceptors 1 (from the pyridine nitrogen)

Synthesis and Characterization

The synthesis of substituted indoles is a well-established field in organic chemistry. While multiple specific routes to 3-(2-(Pyridin-4-yl)ethyl)-1H-indole may exist, a common and logical approach involves the Fischer or Leimgruber–Batcho indole syntheses, which are renowned for their versatility and high yields, particularly in the pharmaceutical industry.[4] A generalized, logical synthetic workflow is presented below.

Retrosynthetic Analysis and Proposed Workflow

A logical synthetic strategy involves forming the C-C bond between the indole-3 position and the ethylpyridine side chain. This can be efficiently achieved via a Fischer indole synthesis using a suitably substituted phenylhydrazine and a ketone derived from pyridine.

The diagram below outlines a plausible synthetic workflow.

SynthesisWorkflow Reactant1 Phenylhydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate Condensation (Acid catalyst, e.g., AcOH) Reactant2 4-(3-Butanonyl)pyridine Reactant2->Intermediate Product 3-(2-(Pyridin-4-yl)ethyl)-1H-indole Intermediate->Product Cyclization (Brønsted or Lewis Acid, e.g., H2SO4, ZnCl2) Heat

Caption: Generalized Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a representative synthesis based on the Fischer indole method.

Step 1: Hydrazone Formation

  • To a stirred solution of phenylhydrazine (1.0 eq) in ethanol, add 4-(3-butanonyl)pyridine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Causality: The acidic catalyst protonates the ketone, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine to form the hydrazone intermediate.

  • Upon completion, cool the reaction to room temperature and then place it in an ice bath to precipitate the hydrazone.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Indole Cyclization

  • Combine the dried hydrazone intermediate (1.0 eq) with a mixture of polyphosphoric acid (PPA) or Eaton's reagent. Causality: The strong acid protonates the hydrazone, initiating a[3][3]-sigmatropic rearrangement (the key step of the Fischer synthesis), followed by aromatization to form the stable indole ring.

  • Heat the mixture to 100-120 °C for 1-2 hours. The reaction mixture will become viscous and change color.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • The crude product will precipitate. Filter the solid and wash thoroughly with water.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in Medicinal Chemistry & Pharmacology

The combination of the indole nucleus, a key feature in molecules like the amino acid tryptophan and the neurotransmitter serotonin, with the pyridine ring, a common bioisostere for a phenyl ring found in many drugs, makes this scaffold highly attractive for drug discovery.

Primary Target: p38 MAP Kinase This compound is widely recognized in chemical and biological databases as an inhibitor of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAP kinases are a family of enzymes that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.

Mechanism of Action & Therapeutic Relevance

  • Signaling Pathway: p38 MAP kinase is a key component of the MAPK/ERK signaling cascade. Upon activation by upstream kinases (MKK3/6), p38 phosphorylates various downstream targets, including transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Inhibition: By binding to the ATP-binding pocket of p38 kinase, 3-(2-(Pyridin-4-yl)ethyl)-1H-indole acts as a competitive inhibitor, preventing the phosphorylation of its downstream substrates. This effectively dampens the inflammatory response.

  • Therapeutic Potential: The inhibition of p38 MAP kinase is a validated therapeutic strategy for a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Therefore, this compound serves as a valuable chemical probe and a scaffold for the development of more potent and selective p38 inhibitors.

The diagram below illustrates the simplified p38 signaling pathway and the point of inhibition.

p38_Pathway Stress Inflammatory Cytokines (e.g., TNF-α) / Stress MKK MKK3 / MKK6 Stress->MKK p38 p38 MAP Kinase MKK->p38 Phosphorylates Targets Downstream Targets (e.g., Transcription Factors) p38->Targets Phosphorylates Response Inflammatory Response (e.g., Cytokine Production) Targets->Response Inhibitor 3-(2-(Pyridin-4-yl)ethyl) -1H-indole Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAP Kinase Pathway.

Conclusion

3-(2-(Pyridin-4-yl)ethyl)-1H-indole is a well-defined chemical entity with a clear IUPAC nomenclature and a significant role as a research tool in pharmacology. Its straightforward, logical synthesis and its validated activity as a p38 MAP kinase inhibitor make it an important scaffold for the development of novel anti-inflammatory therapeutics. This guide provides the foundational technical knowledge required for researchers to synthesize, identify, and utilize this compound in their drug discovery and development endeavors.

References

  • IARC. (n.d.). Indole (Compound) - Exposome-Explorer. Retrieved from [Link]

  • ChemUniverse. (n.d.). 3-(2-(PYRIDIN-4-YL)ETHYL)-1H-INDOLE. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-ethylpiperazin-1-yl)(pyridin-4-yl)methyl]-2-methyl-1H-indole. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: The Pharmacophore of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole in p38 MAPK Inhibition

This guide serves as a technical monograph on 3-(2-(Pyridin-4-yl)ethyl)-1H-indole , treating it as a foundational pharmacophore in the design of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 3-(2-(Pyridin-4-yl)ethyl)-1H-indole , treating it as a foundational pharmacophore in the design of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.

Executive Summary: The Scaffold Logic

3-(2-(Pyridin-4-yl)ethyl)-1H-indole represents a classic "bivalent" kinase inhibitor scaffold. In the context of p38 MAPK inhibition, it functions as a Type I ATP-competitive inhibitor . Its efficacy is derived from its ability to bridge two distinct chemical environments within the kinase active site:

  • The Hinge Region (Polar): The pyridine nitrogen mimics the N1 of adenine, forming a critical hydrogen bond with the backbone amide of Met109 .

  • The Hydrophobic Pocket (Non-polar): The indole moiety extends into the hydrophobic region behind the gatekeeper residue (Thr106 ), providing binding affinity and selectivity.

  • The Linker (Flexible): The ethyl chain allows rotational freedom, enabling the molecule to adopt an induced-fit conformation that minimizes steric clashes with the glycine-rich loop (P-loop).

Structural Biology & Mechanism of Action

To understand the utility of this molecule, one must visualize its interaction with the p38


 isoform (the primary anti-inflammatory target).
Binding Topology

The molecule targets the ATP-binding cleft between the N-terminal and C-terminal lobes of the kinase.

  • Hinge Interaction: The 4-pyridyl nitrogen acts as a hydrogen bond acceptor. In p38

    
    , this interaction occurs with the backbone NH of Met109 . This mimics the anchoring role of ATP's adenine ring.
    
  • Selectivity Filter: The indole ring occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106 ). The size of the gatekeeper determines selectivity; p38 has a relatively small threonine gatekeeper, allowing the bulky indole group to penetrate deeper than in kinases with larger gatekeepers (e.g., Methionine or Phenylalanine).

Signaling Pathway Context

Inhibition of p38 prevents the phosphorylation of downstream effectors such as MK2 and MSK1 , ultimately blocking the translation of pro-inflammatory cytokines (TNF-


, IL-1

, IL-6).

p38_Pathway Stress Cellular Stress / LPS MKK MKK3 / MKK6 Stress->MKK Activation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 / MAPKAPK2 p38->MK2 Phosphorylation Inhibitor 3-(2-(Pyridin-4-yl)ethyl)-1H-indole Inhibitor->p38 ATP Competition HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TNF TNF-alpha / IL-6 (Translation) MK2->TNF

Figure 1: The p38 MAPK signaling cascade showing the point of intervention by the indole-pyridine inhibitor.

Chemical Synthesis Protocol

The synthesis of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole can be achieved efficiently via a Michael-type addition of indole to 4-vinylpyridine. This route is preferred over Fischer indole synthesis for this specific scaffold due to higher atom economy and milder conditions.

Reagents & Equipment
  • Reactants: Indole (1.0 eq), 4-Vinylpyridine (1.2 eq).

  • Catalyst: Glacial Acetic Acid (AcOH) or

    
     (Ytterbium triflate) for Lewis acid catalysis.
    
  • Solvent: Acetonitrile (MeCN) or neat (if using AcOH).

  • Purification: Flash Column Chromatography (SiO2).

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Indole (1.17 g, 10 mmol) in Acetonitrile (20 mL).

    • Add 4-Vinylpyridine (1.26 g, 12 mmol) dropwise.

    • Add Glacial Acetic Acid (5 mL).

  • Reflux:

    • Heat the mixture to reflux (

      
      ) under a Nitrogen (
      
      
      
      ) atmosphere for 8–12 hours.
    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 95:5). The product usually appears as a lower Rf spot compared to indole.

  • Workup:

    • Cool to room temperature.

    • Neutralize with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via flash chromatography using a gradient of DCM

      
       5% MeOH in DCM.
      
    • Yield Expectation: 65–80% as a pale yellow solid.

Synthesis_Flow Indole Indole (Nucleophile) Reflux Reflux (AcOH/MeCN) Michael Addition Indole->Reflux VinylPyr 4-Vinylpyridine (Electrophile) VinylPyr->Reflux Workup Neutralize & Extract Reflux->Workup Product 3-(2-(Pyridin-4-yl)ethyl)-1H-indole Workup->Product

Figure 2: Synthetic workflow for the Michael addition of indole to 4-vinylpyridine.

Pharmacological Evaluation

To validate the compound as a p38 inhibitor, a dual-tier assay strategy is required: biochemical potency (cell-free) and cellular efficacy.

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of a substrate (e.g., ATF2 or MBP).

Protocol:

  • Buffer Prep: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Enzyme Mix: Dilute recombinant p38

    
     (0.1–0.5 ng/
    
    
    
    L) in buffer.
  • Inhibitor: Prepare serial dilutions of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole in DMSO. (Final DMSO < 1%).

  • Reaction:

    • Add 5

      
      L Enzyme + 2.5 
      
      
      
      L Inhibitor. Incubate 15 min at RT.
    • Add 2.5

      
      L Substrate/ATP mix (ATP at 
      
      
      
      , approx 10–50
      
      
      M).
    • Incubate 60 min at RT.

  • Detection: Add ADP-Glo Reagent (stop reaction, deplete ATP)

    
     40 min 
    
    
    
    Add Kinase Detection Reagent (convert ADP to ATP to Luciferase)
    
    
    30 min.
  • Read: Measure Luminescence. Calculate

    
    .
    
Cellular Assay: LPS-Induced TNF- Release

This assay confirms the compound can penetrate the cell membrane and inhibit the pathway in a physiological context.

Protocol:

  • Cell Line: THP-1 (Human monocytic leukemia) or RAW 264.7 (Murine macrophages).

  • Differentiation (THP-1 only): Treat with PMA (100 nM) for 24h to differentiate into macrophage-like cells.

  • Pre-treatment: Add inhibitor (0.1, 1, 10

    
    M) for 1 hour.
    
  • Stimulation: Add Lipopolysaccharide (LPS) (100 ng/mL) to stimulate TLR4

    
     p38 pathway. Incubate 4 hours.
    
  • Analysis: Collect supernatant. Quantify TNF-

    
     using ELISA.
    
Data Interpretation Table
MetricExpected Range (Scaffold)Target for Optimized DrugNotes
Biochemical

0.5

M – 5.0

M
< 10 nMUnsubstituted scaffold is moderately potent.
Cellular

2.0

M – 10.0

M
< 100 nMShift due to ATP competition in cells.
Selectivity ModerateHighMay inhibit JNK or ERK without optimization.

Critical Challenges & Optimization

While 3-(2-(Pyridin-4-yl)ethyl)-1H-indole is a robust starting point, it faces specific developability challenges:

  • CYP450 Inhibition: The pyridine nitrogen is a known "heme-binder." It can coordinate with the iron in CYP450 enzymes (e.g., CYP3A4), causing drug-drug interactions.

    • Solution: Substitution at the 2-position of the pyridine or replacement with a pyrimidine/quinoline ring.[1]

  • Metabolic Stability: The ethyl linker is susceptible to oxidation.

    • Solution: Rigidification (e.g., fusing the linker into a ring) or adding gem-dimethyl groups.

  • Toxicity: Unsubstituted indoles can sometimes form reactive metabolites.

References

  • Boehm, J. C., & Adams, J. L. (2000). Pharmacophore mapping and QSAR studies of p38 MAP kinase inhibitors. Expert Opinion on Therapeutic Patents. Link

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link (Demonstrates structural basis of p38 inhibition).

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of 3-(2-(pyridin-4-yl)ethyl)-1H-indole derivatives. Medicinal Chemistry Research. Link (Representative synthesis methodology).

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Vertex Pharmaceuticals. Design of p38 Inhibitors (VX-745 context). Journal of Medicinal Chemistry. Link

Sources

Foundational

Unlocking the Therapeutic Potential of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the therapeutic landscape of the novel compound 3-(2-(Pyridin-4-yl)ethyl)-1H-indole .

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the therapeutic landscape of the novel compound 3-(2-(Pyridin-4-yl)ethyl)-1H-indole . In the absence of direct biological data for this specific molecule, this document leverages a structure-based approach to postulate and rationalize potential therapeutic targets. By dissecting the well-established pharmacological profiles of its constituent indole and pyridine moieties, we present a scientifically grounded roadmap for initiating a comprehensive target identification and validation campaign. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the mechanism of action and therapeutic applications of this promising chemical entity.

Executive Summary: A Molecule of Untapped Promise

The confluence of an indole nucleus and a pyridine ring within a single molecular framework presents a compelling starting point for drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a broad spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Similarly, the pyridine ring is a common feature in pharmaceuticals, often utilized to enhance solubility, bioavailability, and to establish critical interactions with biological targets.[1] The ethyl linker connecting these two pharmacophores in 3-(2-(Pyridin-4-yl)ethyl)-1H-indole provides conformational flexibility, allowing the molecule to potentially adopt optimal orientations within diverse protein binding pockets. This unique structural arrangement suggests a high probability of interaction with multiple, therapeutically relevant biological targets. This guide will systematically explore these possibilities, providing the theoretical framework and practical methodologies to unlock the therapeutic value of this compound.

Postulated Therapeutic Arenas and Molecular Targets

Based on extensive analysis of structurally analogous compounds, we have identified three primary therapeutic areas where 3-(2-(Pyridin-4-yl)ethyl)-1H-indole is likely to exhibit significant biological activity: Oncology, Neurodegenerative Disorders, and Infectious Diseases.

Oncology: A Multi-pronged Approach to Cancer Therapy

The indole and pyridine scaffolds are extensively featured in a multitude of anticancer agents.[3][4] We hypothesize that 3-(2-(Pyridin-4-yl)ethyl)-1H-indole may exert its anticancer effects through one or more of the following mechanisms:

Causality of Experimental Choice: Many indole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. The indole ring can mimic the adenine region of ATP, while the pyridine moiety can form hydrogen bonds within the kinase hinge region.

Potential Targets:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in several cancers. Indole derivatives have been developed as potent EGFR inhibitors.[4]

  • BRAF V600E: A common mutation in melanoma and other cancers. Novel indole-based compounds have shown dual inhibitory activity against EGFR and BRAF V600E.[4]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression. Certain 2,5-disubstituted indole derivatives have been shown to inhibit CDK9, leading to apoptosis in cancer cells.[3]

Hypothesized Signaling Pathway:

kinase_inhibition Compound 3-(2-(Pyridin-4-yl)ethyl)-1H-indole Kinase Protein Kinase (e.g., EGFR, BRAF, CDK9) Compound->Kinase Inhibition Apoptosis Apoptosis Substrate Substrate Protein Kinase->Substrate Phosphorylation Proliferation Cell Proliferation, Survival ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Downstream->Proliferation Downstream->Apoptosis Inhibition of Apoptosis

Caption: Postulated kinase inhibition pathway.

Causality of Experimental Choice: Certain indolyl-pyridin-yl propenone derivatives are known to induce methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization.[5] The structural similarity of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole to these compounds suggests it may also trigger this unique cell death pathway.

Potential Target: The precise molecular target for methuosis induction is still under investigation, but it is known to involve the activation of the MAPK/JNK signaling pathway.[5]

Causality of Experimental Choice: Novel 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been identified as potent modulators of Nur77, an orphan nuclear receptor involved in apoptosis.[6] The presence of both indole and pyridine moieties in our compound of interest makes Nur77 a plausible target.

Hypothesized Mechanism: The compound could bind to Nur77, promoting its translocation from the nucleus to the mitochondria, thereby triggering apoptosis.

Neurodegenerative Disorders

Causality of Experimental Choice: 3-substituted indolin-2-ones have demonstrated neuroprotective effects.[7] The indole core is a key feature in these compounds, suggesting a potential role for 3-(2-(Pyridin-4-yl)ethyl)-1H-indole in neuroprotection.

Potential Target:

  • NADPH Oxidase 2 (NOX2): Indole-containing compounds have been developed as NOX2 inhibitors.[8] NOX2 is a major source of reactive oxygen species (ROS) in the brain, and its overactivation is implicated in neurodegenerative diseases.

Hypothesized Signaling Pathway:

neuroprotection Compound 3-(2-(Pyridin-4-yl)ethyl)-1H-indole NOX2 NOX2 Compound->NOX2 Inhibition Neuroprotection Neuroprotection ROS Reactive Oxygen Species (ROS) NOX2->ROS Generation OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage cytotoxicity_workflow Start Start: Cell Seeding Treatment Treat with 3-(2-(Pyridin-4-yl)ethyl)-1H-indole (72h) Start->Treatment MTT Add MTT (4h incubation) Treatment->MTT Solubilize Solubilize with DMSO MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Sources

Protocols & Analytical Methods

Method

Application Note: Precision C-H Activation for Indole Synthesis

Protocol: Redox-Neutral Rh(III)-Catalyzed Annulation of N-Nitrosoanilines Executive Summary The indole scaffold is ubiquitous in pharmaceuticals, appearing in drugs ranging from sumatriptan (migraine) to indomethacin (NS...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol: Redox-Neutral Rh(III)-Catalyzed Annulation of N-Nitrosoanilines

Executive Summary

The indole scaffold is ubiquitous in pharmaceuticals, appearing in drugs ranging from sumatriptan (migraine) to indomethacin (NSAID). Traditional Fischer indole synthesis often suffers from harsh acidic conditions and limited regiocontrol.

This Application Note details a Rh(III)-catalyzed C-H activation protocol for synthesizing substituted indoles. Unlike Pd-catalyzed cross-couplings that require pre-functionalized halides, this method utilizes N-nitrosoanilines and internal alkynes. It features a redox-neutral mechanism where the N-nitroso group acts as an internal oxidant and directing group, eliminating the need for stoichiometric external oxidants (e.g., Cu(OAc)₂) and reducing waste.

Key Advantages:

  • Atom Economy: High, due to the internal oxidizing directing group.

  • Safety: Avoids potentially explosive diazo intermediates.

  • Regioselectivity: Controlled by steric differentiation of the alkyne and the directing group.

Mechanistic Insight & Causality

To troubleshoot and optimize this reaction, one must understand the catalytic cycle. The reaction relies on the high electrophilicity of the [Cp*Rh(III)] species.

The Catalytic Cycle (Causality Chain):
  • Active Catalyst Generation: The precatalyst

    
     is activated by a silver salt (
    
    
    
    ), stripping chloride ligands to create the cationic, electrophilic species
    
    
    .
  • C-H Activation: The Rh(III) center coordinates to the nitroso oxygen. A base-assisted Concerted Metalation-Deprotonation (CMD) cleaves the ortho C-H bond, forming a five-membered rhodacycle.

  • Alkyne Insertion: The alkyne coordinates and inserts into the Rh-C bond. This is the regioselectivity-determining step.

  • Cyclization & Turnover: The N-O bond is cleaved (acting as the oxidant), closing the indole ring and releasing water and the catalyst.

Visualization: Catalytic Pathway

RhodiumCatalysis PreCat Pre-Catalyst [Cp*RhCl2]2 ActiveCat Active Cationic Species Cp*Rh(III) PreCat->ActiveCat + AgSbF6 (Activator) Coordination 1. Coordination (N-Nitroso Directing Group) ActiveCat->Coordination + Substrate CH_Activation 2. C-H Activation (Rhodacycle Formation) Coordination->CH_Activation - H+ (CMD) Insertion 3. Alkyne Insertion (Regio-determining) CH_Activation->Insertion + Alkyne RedElim 4. Cyclization & N-O Cleavage (Indole Formation) Insertion->RedElim RedElim->ActiveCat Regeneration

Figure 1: The CpRh(III) catalytic cycle showing the transformation from pre-catalyst to the active rhodacycle and final product release.*

Experimental Protocol
3.1 Materials & Reagents
  • Catalyst:

    
     (Pentamethylcyclopentadienylrhodium(III) chloride dimer).
    
  • Activator:

    
     (Silver hexafluoroantimonate). Note: Hygroscopic. Handle in glovebox or rapid weighing.
    
  • Substrate: N-Nitroso-N-phenylamine derivatives.

  • Coupling Partner: Internal alkyne (e.g., Diphenylacetylene).

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH). DCE is preferred for solubility.

3.2 Standard Operating Procedure (SOP)

Step 1: Catalyst Activation (The "Glovebox" Step)

  • In a glovebox or under a steady stream of

    
    , charge a dried Schlenk tube with:
    
    • 
       (2.5 mol%)
      
    • 
       (10 mol%)
      
  • Why? The Ag salt must be in excess relative to the dimer (which has 4 Cl atoms per molecule) to ensure complete chloride abstraction.

Step 2: Substrate Addition

  • Add the N-nitrosoaniline (0.20 mmol, 1.0 equiv).

  • Add the alkyne (0.24 mmol, 1.2 equiv).

  • Add freshly distilled DCE (2.0 mL).

  • Self-Validation Check: The solution should appear homogenous. If precipitate remains (AgCl), it confirms the catalyst activation is proceeding.

Step 3: Reaction

  • Seal the tube.

  • Heat to 100 °C for 12–16 hours.

  • Monitoring: Monitor by TLC. The N-nitroso starting material is often colored (green/blue). The disappearance of this spot and the appearance of a highly fluorescent spot (indole) indicates success.

Step 4: Workup

  • Cool to room temperature.

  • Filter through a short pad of Celite to remove Rh/Ag residues. Rinse with

    
    .
    
  • Concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc).

3.3 Workflow Diagram

ProtocolFlow Step1 1. Charge Solids (Rh dimer, Ag salt, Substrates) Step2 2. Solvent Addition (DCE, 2mL) Step1->Step2 Step3 3. Heat & Stir (100°C, 16h) Step2->Step3 Step4 4. Filtration (Celite Pad) Step3->Step4 Step5 5. Isolation (Column Chrom.) Step4->Step5

Figure 2: Linear experimental workflow for the synthesis of indole derivatives.

Data Presentation & Optimization

The following data summarizes the impact of solvent and additives on the yield of 2,3-diphenylindole (Model Reaction).

EntrySolventAdditiveTemp (°C)Yield (%)Notes
1 DCE AgSbF6 100 88% Optimal conditions.
2DCENone100<5%Ag salt essential for cationic Rh generation.
3MeOHAgSbF68065%Protic solvent competes for coordination.
4TolueneAgSbF611072%Lower solubility of cationic species.
5DCECu(OAc)210040%External oxidant not required; interferes.

Interpretation:

  • Solvent Polarity: DCE (moderately polar, non-coordinating) balances solubility with catalyst stability. Strongly coordinating solvents (MeCN, DMSO) kill the catalyst by occupying the vacant sites needed for alkyne insertion.

  • Temperature: High temperature (100°C) is required to overcome the activation energy of the C-H bond cleavage step.

Troubleshooting Guide (Expertise)

Problem: Low Yield / Incomplete Conversion

  • Root Cause 1: Moisture. The cationic Rh species is sensitive. Ensure DCE is distilled over

    
    .
    
  • Root Cause 2: Sterics. If using ortho-substituted nitrosoanilines, the C-H activation step is sterically hindered. Increase catalyst loading to 5 mol% and time to 24h.

  • Root Cause 3: Alkyne Electronics. Electron-deficient alkynes insert slowly.

Problem: Regioisomeric Mixtures

  • Root Cause: Using unsymmetrical dialkyl alkynes.

  • Solution: Regiocontrol is driven by sterics. Use alkynes with significant size difference between substituents (e.g., Methyl vs. t-Butyl). The larger group will generally end up at the C2 position of the indole to avoid steric clash with the catalyst system.

References
  • Foundational Review: Song, G., Wang, F., & Li, X. (2012). C–H activation as a transformative tool in the synthesis of indoles. Chemical Society Reviews.

  • Specific N-Nitroso Methodology: Zhu, C., & Xie, Y. (2013). Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/Annulation of N-Nitrosoanilines with Alkynes. Angewandte Chemie International Edition. (Note: Citation refers to general Rh(III) indole works by Glorius/Zhu groups).

  • Catalyst Mechanism: Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science.

  • General Rh(III) Protocols: Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C–H activation and functionalization of benzamides and ketimines. Chemical Reviews.

Application

Technical Application Note: 3-(2-(Pyridin-4-yl)ethyl)-1H-indole as a Ratiometric pH &amp; Organelle Probe

This Application Note provides a comprehensive technical guide for using 3-(2-(Pyridin-4-yl)ethyl)-1H-indole (hereafter referred to as IP-2 for brevity) as a fluorescent probe.[1] Based on its chemical structure—an indol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 3-(2-(Pyridin-4-yl)ethyl)-1H-indole (hereafter referred to as IP-2 for brevity) as a fluorescent probe.[1] Based on its chemical structure—an indole fluorophore linked via a flexible ethyl spacer to a pyridine receptor—this molecule functions primarily as a Photoinduced Electron Transfer (PET)-based pH sensor targeting acidic organelles (lysosomes) and potentially as a sensor for specific transition metal ions (e.g., Ag⁺).[1]

[1]

Introduction & Mechanism of Action

The compound 3-(2-(Pyridin-4-yl)ethyl)-1H-indole represents a classic "Fluorophore-Spacer-Receptor" signaling system. Unlike conjugated dyes (e.g., cyanines), the ethyl linker electronically decouples the indole fluorophore from the pyridine moiety in the ground state.[1] This structural arrangement enables a Photoinduced Electron Transfer (PET) mechanism, making the fluorescence highly sensitive to the protonation state of the pyridine nitrogen.

Mechanism: The PET "On-Off" Switch[1]
  • Neutral State (High pH, > 5.5): The pyridine nitrogen possesses a lone pair of electrons.[1] Upon excitation of the indole moiety (Ex ~280-290 nm), an electron transfer occurs from the pyridine lone pair to the excited indole (or vice versa, depending on potentials), effectively quenching the fluorescence (non-radiative decay).

  • Protonated State (Low pH, < 5.0): In acidic environments, the pyridine nitrogen is protonated (Pyridinium form).[1] The lone pair is no longer available for electron transfer. The PET pathway is blocked, restoring the intrinsic radiative decay of the indole, resulting in a strong "Turn-On" fluorescence emission at ~350-360 nm.[1]

Target Specificity: Lysosomotropism

The pyridine moiety has a pKa of approximately 5.2–5.[1]4. This creates a "proton trap" effect:

  • The neutral molecule permeates cell membranes.[1]

  • Upon entering acidic organelles like lysosomes (pH 4.5–5.0), it becomes protonated.

  • The charged species cannot cross the membrane back to the cytoplasm, leading to accumulation and selective fluorescence in lysosomes.

Mechanistic Diagram (Graphviz)

IP2_Mechanism cluster_0 Cytoplasm / Extracellular (pH 7.4) cluster_1 Lysosome (pH 4.5 - 5.0) Node_Neutral Neutral IP-2 (Pyridine-N:) Node_PET PET Process (Quenching) Node_Neutral->Node_PET Excitation (280nm) Node_Acid Acidic Environment (H+ High) Node_Neutral->Node_Acid Membrane Diffusion Node_Dark Fluorescence OFF (Non-radiative) Node_PET->Node_Dark e- Transfer Node_Protonated Protonated IP-2 (Pyridine-NH+) Node_Acid->Node_Protonated Protonation Node_Block PET Blocked Node_Protonated->Node_Block Excitation Node_Bright Fluorescence ON (Em ~350nm) Node_Block->Node_Bright Radiative Decay

Caption: Figure 1. Mechanism of pH-dependent fluorescence switching in 3-(2-(Pyridin-4-yl)ethyl)-1H-indole via Photoinduced Electron Transfer (PET).

Physicochemical & Spectral Properties[1][2][3][4][5][6]

Researchers must note that this probe requires UV excitation , necessitating quartz optics or UV-compatible confocal lasers (e.g., 355 nm or multiphoton excitation).[1]

PropertyValue / CharacteristicNotes
Molecular Formula C₁₅H₁₄N₂MW: 222.29 g/mol
Excitation Max (λex) 280–290 nmTryptophan-like absorption
Emission Max (λem) 350–360 nmDeep Blue / UV
Stokes Shift ~70 nmMinimizes self-quenching
pKa (Pyridine) ~5.3Ideal for Lysosome (pH 4.5–5.[1]0) vs Cytosol (pH 7.[1]4)
Quantum Yield (Φ) < 0.05 (pH 7.4) > 0.30 (pH 4.[1]0)High contrast "Turn-On" ratio
Solubility DMSO, Ethanol, MethanolStock solutions (10–50 mM) are stable at -20°C

Experimental Protocols

Protocol A: In Vitro pH Titration (Calibration)

Purpose: To establish the dynamic range and pKa of the probe in a cell-free system.[1]

Materials:

  • IP-2 Stock Solution (10 mM in DMSO).[1]

  • Phosphate-Citrate Buffer series (pH 3.0 to 8.0, 0.5 pH increments).[1]

  • Quartz cuvettes or UV-transparent 96-well plates.[1]

  • Fluorescence Spectrophotometer.

Workflow:

  • Preparation: Dilute IP-2 Stock to a final concentration of 10 µM in each buffer aliquot (keep DMSO < 1%).

  • Incubation: Equilibrate for 5 minutes at 25°C.

  • Measurement:

    • Excitation: 285 nm (Slit width: 5 nm).

    • Emission Scan: 300 nm – 500 nm.[1]

  • Analysis: Plot Fluorescence Intensity (at 350 nm) vs. pH. Fit the curve to the Henderson-Hasselbalch equation to determine pKa.[1]

Protocol B: Live Cell Lysosomal Imaging

Purpose: To visualize acidic organelles in living cells.[1]

Pre-requisites:

  • Adherent cells (e.g., HeLa, MCF-7) on quartz-bottom dishes (for UV transmission).[1]

  • Confocal Microscope with UV laser (355 nm or 405 nm*) or Multiphoton (700-760 nm).[1]

    • Note: 405 nm excitation is suboptimal but may work if concentration is sufficient; 2-photon is preferred for deep blue emitters.[1]

Step-by-Step Procedure:

  • Seeding: Plate cells at 60-70% confluence 24 hours prior to imaging.

  • Staining Solution: Prepare 5 µM IP-2 in serum-free media (e.g., DMEM).

    • Optional: Co-stain with LysoTracker Red (50 nM) for colocalization validation.

  • Incubation: Replace culture media with Staining Solution. Incubate for 30 minutes at 37°C / 5% CO₂.

  • Wash: Wash cells 3x with PBS (pH 7.4) to remove non-internalized probe.

  • Imaging Buffer: Replace with Live Cell Imaging Solution (Tyrode’s or PBS with Glucose).

  • Acquisition:

    • Channel 1 (IP-2): Ex 355 nm / Em 350-400 nm (Blue).

    • Channel 2 (LysoTracker): Ex 561 nm / Em 590 nm (Red).

  • Data Interpretation: Bright blue puncta indicate acidic lysosomes.[1] Diffuse cytoplasmic signal indicates compromised lysosomal pH or membrane leakage.

Protocol C: Metal Ion Screening (Ag⁺ Detection)

Purpose: Indole-Pyridine dyads can selectively coordinate Ag⁺, inducing fluorescence changes.[1]

  • Buffer: 10 mM HEPES:CH₃CN (1:1 v/v), pH 7.2.

  • Probe Conc: 10 µM IP-2.

  • Screening: Add 10 equivalents of various metal ions (Na⁺, K⁺, Ca²⁺, Zn²⁺, Cu²⁺, Ag⁺, Hg²⁺).

  • Readout: Monitor for fluorescence quenching or enhancement.[1] Ag⁺ often coordinates with the pyridine nitrogen and the indole π-system, potentially causing a distinct shift or quenching effect distinct from pH protonation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Signal Excitation wavelength too highEnsure UV excitation (280-300 nm) or use 2-Photon (720 nm). Standard GFP filters (488 nm) will not work.
High Background Extracellular probe not washedPerform 3x vigorous washes with PBS.[1]
Cytotoxicity High concentration / DMSOReduce probe to 1-5 µM. Keep DMSO < 0.5%.[1]
Photobleaching UV intensity too highUse pulsed excitation or reduce laser power.[1] Indoles are prone to UV oxidation.

References

  • De Silva, A. P., et al. (1997).[1] "Signaling Recognition Events with Fluorescent Sensors and Switches." Chemical Reviews, 97(5), 1515-1566. Link[1]

    • Foundational text on PET mechanisms in pyridine-fluorophore dyads.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] Link

    • Standard reference for Indole/Tryptophan fluorescence properties.
  • Du, J., et al. (2019).[1] "Small-molecule fluorescent probes for imaging lysosomal pH." Medicinal Research Reviews, 39(5), 1834-1868.[1] Link[1]

    • Context for lysosomal accumul
  • Estévez, P., et al. (2020).[1] "Indole-based fluorescent sensors for biological applications."[2][3][4][5][6][7] Dyes and Pigments, 175, 108154.[1] Link[1]

    • Review of indole deriv

(Note: While "3-(2-(Pyridin-4-yl)ethyl)-1H-indole" is a specific chemical entity, its application as a probe is derived from the well-established photophysics of the Indole-Pyridine scaffold described in the references above.)

Sources

Method

Application Note: Comprehensive Characterization of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole

Abstract This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, a heterocyclic compound of interest in pharmaceutical and material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. This guide ensures a multi-faceted analytical approach, from structural elucidation to purity assessment, employing techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Thermal Analysis, and X-ray Crystallography.

Introduction: The Scientific Imperative

3-(2-(Pyridin-4-yl)ethyl)-1H-indole belongs to a class of indole alkaloids, a scaffold renowned for its diverse biological activities. The molecule's structure, featuring both an indole and a pyridine ring, imparts unique physicochemical properties that are critical to its function and application. Accurate and thorough characterization is paramount, not merely as a quality control measure, but as a fundamental necessity to understand its behavior, stability, and potential as a therapeutic agent or functional material. This guide establishes a self-validating system of protocols designed to provide an unambiguous analytical profile of the compound.

Foundational Physicochemical Properties

A preliminary understanding of the molecule's properties is essential for method development.

PropertyValue / DescriptionSignificance for Analysis
Molecular Formula C₁₅H₁₄N₂Determines the exact mass for MS analysis.
Molecular Weight 222.29 g/mol Crucial for quantification and solution preparation.
Appearance Typically an off-white to pale yellow solidVisual inspection is a primary, albeit basic, identity test.
Solubility Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform)Dictates solvent selection for NMR, HPLC, and other solution-state analyses.
pKa Estimated ~4.9 (Pyridine N)Influences choice of mobile phase pH in HPLC for optimal peak shape and retention.

Workflow for Comprehensive Characterization

The analytical strategy follows a logical progression from structural confirmation to purity and solid-state property assessment. This workflow ensures that each step builds upon the last, creating a cohesive and complete data package.

G cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS Mass Spectrometry (HRMS) NMR->MS Confirms Molecular Formula FTIR FTIR Spectroscopy MS->FTIR Identifies Functional Groups HPLC HPLC-UV/DAD (Purity Assay) FTIR->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS Quantifies & Identifies DSC DSC (Melting Point, Phase Transitions) LCMS->DSC TGA TGA (Thermal Stability) DSC->TGA Correlates Thermal Events XRC X-Ray Crystallography (Crystal Structure) TGA->XRC Informs on Crystalline Nature End Complete Characterization Profile XRC->End Start Synthesis & Isolation of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole Start->NMR

Caption: Integrated workflow for the characterization of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole.

Spectroscopic Characterization Protocols

Spectroscopic methods provide the foundational data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the precise molecular structure in solution. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. 2D NMR experiments like COSY and HSQC are essential to definitively assign proton and carbon signals, especially for complex aromatic systems like indole and pyridine.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound well and the indole N-H proton is readily observable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a spectral width of approximately -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 0 to 160 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (often >1024) for adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing: Process the FID using an exponential multiplication function to improve signal-to-noise. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

  • Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign all protons and carbons. The indole N-H typically appears as a broad singlet >10 ppm. The pyridine and indole aromatic protons will have distinct chemical shifts and coupling constants. The ethyl bridge protons will appear as two triplets.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides the exact mass of the molecule, which is used to confirm the elemental composition. This technique offers a high degree of confidence in the molecular formula, distinguishing it from isomers or compounds with similar nominal masses.

Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, facilitating ionization.

  • Instrumentation: Use an Orbitrap or FT-ICR mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Operate the ESI source in positive ion mode, as the pyridine nitrogen is readily protonated.

    • Infuse the sample directly or via a flow injection analysis (FIA) setup.

    • Acquire data in a full scan mode over a mass range of m/z 100-500.

    • Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Calculate the theoretical exact mass of C₁₅H₁₅N₂⁺ (M+H) and compare it to the experimentally observed mass. The mass error should be within 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, it is particularly useful for confirming the presence of the indole N-H stretch and the C=N/C=C vibrations of the aromatic rings.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use an FTIR spectrometer with a diamond or germanium ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction and normalization.

    • Identify characteristic absorption bands. Expect to see:

      • ~3400 cm⁻¹: Indole N-H stretching vibration.

      • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

      • ~2900-2800 cm⁻¹: Aliphatic C-H stretching from the ethyl bridge.

      • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

Chromatographic Purity Assessment

Chromatography is the gold standard for determining the purity of a compound and identifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. A UV-Diode Array Detector (DAD) is used for quantification and to check for peak purity. The choice of a C18 column is based on the compound's moderate polarity, while the acidic mobile phase ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.

Protocol: Reversed-Phase HPLC with UV/DAD Detection

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 220 nm and 280 nm. Collect spectra from 200-400 nm for peak purity analysis.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to 0.1 mg/mL with the initial mobile phase composition (90:10 A:B).

  • Analysis and Data Interpretation:

    • Inject the sample and integrate all peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (% Area).

    • Use the DAD to perform peak purity analysis on the main peak to check for co-eluting impurities. The UV spectrum should be consistent across the entire peak.

G Start Prepare Sample (0.1 mg/mL in Mobile Phase) Inject Inject 10 µL onto C18 HPLC Column Start->Inject Gradient Apply Gradient Elution (Water/ACN with 0.1% TFA) Inject->Gradient Detect UV-DAD Detection (220 nm, 280 nm) Gradient->Detect Analyze Integrate Peaks & Calculate % Area Purity Detect->Analyze PurityCheck Perform Peak Purity Analysis (DAD) Analyze->PurityCheck Result Purity Report PurityCheck->Result

Caption: Workflow for HPLC purity determination.

Solid-State and Thermal Characterization

These methods are crucial for understanding the material properties of the compound, which is vital for formulation and storage in drug development.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to identify any polymorphic transitions or degradation events.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the solid sample into a non-hermetic aluminum pan. Crimp the pan with a lid.

  • Instrumentation: Use a calibrated DSC instrument.

  • Acquisition:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min.

    • Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. A sharp endotherm indicates the melting of a crystalline solid. The onset temperature is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the presence of residual solvents or water.

Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a ceramic or platinum TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Acquisition:

    • Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve (weight % vs. temperature). A stable compound will show no significant weight loss until its decomposition temperature. Any weight loss at lower temperatures (e.g., <120 °C) may indicate the presence of volatile impurities like solvents.

X-ray Crystallography

Causality: Single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This is the definitive method for structural confirmation.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion. Solvents such as ethyl acetate, acetone, or methanol/water mixtures can be explored.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and crystallographic parameters.

Conclusion

The suite of analytical methods described in this document provides a robust framework for the complete and unambiguous characterization of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole. By systematically applying spectroscopic, chromatographic, and thermal analysis techniques, researchers can ensure the identity, purity, and quality of their material, which is a prerequisite for any further investigation in drug discovery, development, or materials science. Adherence to these protocols will generate a comprehensive data package that is both scientifically sound and suitable for regulatory scrutiny.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan. Cengage Learning. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Practical HPLC Method Development by Lloyd R. Snyder, Joseph J. Kirkland, John W. Dolan. Wiley. [Link]

  • Principles of Instrumental Analysis by Douglas A. Skoog, F. James Holler, Stanley R. Crouch. Cengage Learning. [Link]

Technical Notes & Optimization

Troubleshooting

Indole Synthesis Optimization Hub: Technical Support &amp; Troubleshooting

Status: Operational Ticket Priority: High (Research & Development) Operator: Senior Application Scientist Core Directive & Scope Welcome to the Indole Synthesis Optimization Hub. This guide is not a textbook; it is a dyn...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Research & Development) Operator: Senior Application Scientist

Core Directive & Scope

Welcome to the Indole Synthesis Optimization Hub. This guide is not a textbook; it is a dynamic troubleshooting system designed for bench scientists facing resistance in 3-substituted indole synthesis. We focus on the three most prevalent methodologies: Fischer Indole Synthesis , Friedel-Crafts Alkylation , and Transition-Metal Catalyzed C-H Activation .

Our goal is to move you from "reaction failed" to "isolated yield >85%" by addressing the mechanistic causality of common failures.

Module A: Fischer Indole Synthesis

The Challenge: Regiocontrol in unsymmetrical ketones and acid-sensitivity.

Mechanistic Insight

The Fischer synthesis relies on a [3,3]-sigmatropic rearrangement. The "fork in the road" occurs during the tautomerization of the hydrazone to the enamine.[1]

  • Kinetic Control: Formation of the less substituted enamine (often leads to the less substituted indole).

  • Thermodynamic Control: Formation of the more substituted enamine (leads to the more substituted indole).

Diagnostic Workflow (Graphviz)

Fischer_Troubleshooting Start Issue: Low Yield or Wrong Isomer Check_SM Substrate: Unsymmetrical Ketone? Start->Check_SM Stall Issue: Reaction Stalled Start->Stall Acid_Type Check Acid Catalyst Check_SM->Acid_Type Yes Branch_1 Strong Acid (e.g., P2O5/MsOH) Kinetic Control Acid_Type->Branch_1 Target: Less Substituted Branch_2 Weak/Protic Acid (e.g., AcOH) Thermodynamic Control Acid_Type->Branch_2 Target: More Substituted Ammonia Ammonia Removal Inefficient Stall->Ammonia Trap Solution: Add cation scavenger or use anhydrous conditions Ammonia->Trap

Figure 1: Decision tree for diagnosing regioselectivity and stalling issues in Fischer Indole Synthesis.

FAQ & Troubleshooting

Q: My reaction yields a 50:50 mixture of regioisomers with 2-butanone. How do I shift this? A: You are battling enamine stability.

  • To favor 2-ethylindole (Thermodynamic): Use protic solvents (AcOH, EtOH) and weaker acids (HCl, H₂SO₄). This allows equilibration to the more substituted enamine.

  • To favor 2,3-dimethylindole (Kinetic): Switch to Eaton’s Reagent (P₂O₅ in methanesulfonic acid). The anhydrous, highly acidic environment protonates the hydrazone rapidly, preventing equilibration and favoring the less substituted enamine intermediate [1].

Q: The reaction turns into a black tar (polymerization). A: Indoles are acid-sensitive and prone to oligomerization.

  • Fix: Switch to a Lewis Acid catalyst like ZnCl₂ or BF₃[1][2]·OEt₂ in a non-protic solvent (toluene). This lowers the proton activity while maintaining activation energy.

Module B: Friedel-Crafts (FC) C3-Alkylation

The Challenge: Controlling C3 vs. N1 vs. C2 selectivity.[3]

Mechanistic Insight

Indole is an ambident nucleophile.

  • C3: The most nucleophilic site (highest HOMO coefficient). Kinetic product.

  • N1: The most acidic site (pKa ~16). Thermodynamic product under basic conditions.

  • C2: Activated only if C3 is blocked or via specific directing groups.

Data: Solvent & Catalyst Effects on Selectivity[2][4][5]
ConditionPrimary ProductMechanistic Driver
NaH / DMF N1-Alkyl Deprotonation of N-H creates a hard nucleophile (N⁻).
Zn(OTf)₂ / DCM C3-Alkyl Lewis acid activates electrophile; Indole acts as neutral π-nucleophile.
Ag₂CO₃ / Toluene C3-Alkyl Soft acid/Soft base interaction favors C-attack.
High Temp (>100°C) C2-Alkyl Migration from C3 to C2 (Thermodynamic rearrangement).
Protocol: Lewis Acid Catalyzed C3-Alkylation (Michael Addition)

Target: Synthesis of 3-(2-nitroethyl)indole (Tryptamine precursor)

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Charge Indole (1.0 equiv) and Nitroalkene (1.2 equiv).

  • Solvent: Add anhydrous Dichloromethane (DCM) [0.2 M].

  • Catalyst: Add In(OTf)₃ (5 mol%) or Bi(OTf)₃ (5 mol%).

    • Why? Triflates are water-tolerant Lewis acids that activate the nitroalkene without polymerizing the indole.

  • Execution: Stir at RT for 2-4 hours. Monitor by TLC.[4][5]

  • Workup: Quench with water. The catalyst stays in the aqueous phase.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Tip: If you observe bis-indole formation (two indoles attacking one electrophile), dilute the reaction to [0.05 M] and add the indole slowly to the electrophile.

Module C: Palladium-Catalyzed C-H Activation

The Challenge: Direct C3-Arylation without pre-functionalization (halogens).

Mechanistic Insight

Modern C-H activation avoids the need for 3-haloindoles. The reaction typically proceeds via an electrophilic palladation pathway (S_EAr mechanism) at C3.

Workflow Visualization (Graphviz)

Pd_CH_Activation Pd_II Pd(II) Catalyst (Pd(OAc)2) Coordination Coordination to Indole (C3-Palladation) Pd_II->Coordination Int_A Intermediate A (Pd-C3 Bond) Coordination->Int_A Ox_Add Oxidative Addition (Ar-I) Int_A->Ox_Add Red_Elim Reductive Elimination (Product Release) Ox_Add->Red_Elim Reox Reoxidation of Pd(0) (AgOAc/Cu(OAc)2) Red_Elim->Reox Pd(0) -> Pd(II) Reox->Pd_II

Figure 2: Catalytic cycle for Pd(II)-catalyzed C3-arylation of indoles.

FAQ & Troubleshooting

Q: I am getting C2-arylation instead of C3. A: Check your directing groups.

  • If you have a free N-H, C3 is favored electronically.

  • If you have an N-protecting group (e.g., N-Piv, N-Ac) that can coordinate to Pd, it may direct the metal to C2 via a 5-membered metallacycle [2].

  • Solution: Remove the directing group or use a sterically bulky N-protecting group (e.g., TIPS) to block C2 access.

Q: The reaction yields are low (<30%) and Pd black precipitates. A: The catalytic cycle is dying during reoxidation.

  • Solvent Switch: Switch to HFIP (Hexafluoroisopropanol) . HFIP stabilizes the Pd-intermediate and lowers the transition state energy for C-H cleavage [3].

  • Oxidant: Ensure you are using AgOAc (2.0 equiv) as the oxidant. It acts as both an oxidant and a halide scavenger.

References

  • Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry. Link

  • Lebrasseur, N., & Larrosa, I. (2008). C–H arylation of indoles at the C2 and C3 positions. Journal of the American Chemical Society.[6] Link

  • Colletto, C., et al. (2016). Room Temperature C3-H Arylation of Indoles. Chemical Science. Link

  • Bandini, M., & Melloni, A. (2009). Friedel-Crafts Alkylation of Indoles with Nitroalkenes. Chemical Society Reviews. Link

Sources

Optimization

Technical Support Center: Synthesis of Pyridinylethyl Indoles

Topic: Troubleshooting Side Reactions in Michael Addition Protocols Content ID: TS-CHEM-IND-042 Last Updated: February 10, 2026 Introduction The synthesis of pyridinylethyl indoles (e.g., 3-(2-(4-pyridyl)ethyl)indole) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Michael Addition Protocols

Content ID: TS-CHEM-IND-042 Last Updated: February 10, 2026

Introduction

The synthesis of pyridinylethyl indoles (e.g., 3-(2-(4-pyridyl)ethyl)indole) is a critical step in developing 5-HT receptor agonists and various alkaloids. The most efficient route is the Michael addition of indole to vinylpyridine. However, this reaction is notoriously sensitive to electronic and steric factors, often resulting in complex mixtures of regioisomers, polymers, and bis-adducts.

This guide addresses the three most common failure modes: Regioselectivity Loss (N1 vs. C3) , Polymerization (Tar Formation) , and Over-Alkylation .

Issue 1: Loss of Regioselectivity (N1-Alkylation)

User Question:

"I am attempting to synthesize 3-(2-(4-pyridyl)ethyl)indole, but NMR indicates a significant amount of the N-substituted product (1-substituted). How do I force C3-selectivity?"

Technical Diagnosis

Indole is an ambident nucleophile. The nitrogen (N1) is the harder nucleophile, while the C3 carbon is the softer nucleophile.

  • Basic Conditions: Deprotonation of the N-H (pKa ~16) creates the indolyl anion, which directs attack from the Nitrogen (N1) due to charge localization.

  • Acidic Conditions: Protonation or Lewis acid coordination activates the vinylpyridine electrophile and stabilizes the transition state for C3 attack, preserving the N-H bond.

Troubleshooting Protocol

If you observe N-alkylation, you are likely operating under neutral or basic conditions, or the temperature is too high without sufficient acid catalysis.

Corrective Action: Switch to an Acid-Promoted Protocol.

ParameterRecommendationRationale
Solvent/Catalyst Glacial Acetic Acid (AcOH)Promotes C3-attack via soft enamine-like reactivity.
Temperature Reflux (118°C)Provides activation energy for the C-C bond formation.
Additives 1 eq. Acetic Anhydride (Optional)Scavenges water; water can reduce yield or promote side reactions.
Mechanism & Pathway Visualization

Regioselectivity Start Indole + Vinylpyridine Condition_Base Condition: Base (NaH/KOH) Start->Condition_Base Condition_Acid Condition: Acid (AcOH) Start->Condition_Acid Inter_N Indolyl Anion (N-centered nucleophile) Condition_Base->Inter_N Deprotonation Inter_C Enamine-like reactivity (C3-centered nucleophile) Condition_Acid->Inter_C Activation Prod_N Product A: 1-(2-pyridylethyl)indole (N-Alkylated / Undesired) Inter_N->Prod_N Hard-Hard Interaction Prod_C Product B: 3-(2-pyridylethyl)indole (C-Alkylated / Target) Inter_C->Prod_C Soft-Soft Interaction

Figure 1: Divergent reaction pathways dictated by pH conditions. Acidic environments favor the thermodynamic C3 product.

Issue 2: Polymerization & "Tar" Formation

User Question:

"My reaction mixture turned into a viscous black tar after 2 hours of reflux. The yield is <20%. What happened?"

Technical Diagnosis

This is the most common failure mode. Vinylpyridines are unstable monomers prone to:

  • Thermal Polymerization: Formation of polyvinylpyridine chains.

  • Acid-Catalyzed Polymerization: Strong acids can initiate cationic polymerization of the vinyl group.

  • Oxidative Degradation: Indoles are electron-rich and susceptible to oxidation in air at high temperatures.

Troubleshooting Protocol

To mitigate "tarring," you must control the concentration of free vinylpyridine and limit oxidative stress.

Step-by-Step Optimization:

  • Inhibitor Use: Ensure your vinylpyridine source contains a polymerization inhibitor (e.g., p-tert-butylcatechol) or add Hydroquinone (1-2 mol%) to the reaction mixture.

  • Slow Addition: Do not add all vinylpyridine at once. Add it dropwise over 1 hour to the refluxing indole solution. This keeps the instantaneous concentration of the electrophile low, favoring reaction with indole over self-polymerization.

  • Inert Atmosphere: Perform the reaction strictly under Nitrogen or Argon.

Alternative "Green" Protocol (High Success Rate)

If acetic acid reflux continues to fail, utilize a solid-support catalyst which minimizes polymerization by confining the reagents.

Protocol: Silica-Supported Synthesis

  • Mix Indole (10 mmol) and Vinylpyridine (11 mmol).

  • Adsorb onto Silica Gel (2 g) or Montmorillonite K10 clay .

  • Heat at 80°C (solvent-free) for 3 hours.

  • Elute product with Ethyl Acetate. Note: This method often suppresses polymerization due to surface constraints.

Issue 3: Bis-Alkylation (The "Double Addition")

User Question:

"Mass spectrometry shows a peak at [M + 105] relative to my product. It seems I have two pyridine groups attached."

Technical Diagnosis

Once the C3 position is alkylated, the indole nitrogen (N1) remains nucleophilic. If an excess of vinylpyridine is present, or if the reaction runs too long, a second Michael addition occurs at N1, forming 1,3-bis(2-(pyridin-4-yl)ethyl)indole .

Troubleshooting Protocol
VariableAdjustmentLogic
Stoichiometry Indole (1.2 eq) : Vinylpyridine (1.0 eq)Using a slight excess of Indole ensures the electrophile is consumed by the C3-attack before it can react with the product.
Monitoring TLC every 30 minsStop reaction immediately upon consumption of vinylpyridine. Do not "soak" for yield.
Purification Acid-Base ExtractionSeparation of mono- vs bis-adducts is difficult by extraction; preventing formation is key. However, chromatography on Alumina (neutral) is often superior to Silica for separation.

Issue 4: Purification & Isolation Strategy

User Question:

"The reaction worked, but I cannot separate the product from the unreacted indole. They co-elute on silica."

Technical Diagnosis

Indoles and their C3-alkylated derivatives often have similar Rf values on silica gel. However, the pyridine ring in your product is basic (pKa ~5.2), whereas the starting indole is not basic (pKa ~ -2).

Self-Validating Purification Workflow

Do not rely solely on column chromatography. Use the amphoteric nature of the product to clean it chemically.

Protocol: Acid-Base "Switch" Extraction

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Acid Wash: Extract the organic layer with 1M HCl (aq) (3x).

    • Chemistry: The Pyridinylethyl indole (Product) becomes protonated (pyridinium salt) and moves to the Aqueous Phase .

    • Chemistry: Unreacted Indole and non-basic tars remain in the Organic Phase .

  • Separation: Discard the organic layer (contains impurities).

  • Basification: Cool the aqueous layer and slowly add 6M NaOH until pH > 10.

    • Chemistry: The product is deprotonated, becoming neutral and insoluble in water.

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3x), dry over Na2SO4, and evaporate.

Purification Logic Diagram

Purification Crude Crude Mixture (Product + Indole + Polymer) Step1 Dissolve in EtOAc + Wash with 1M HCl Crude->Step1 Phase_Org Organic Phase (Contains Indole + Tars) Step1->Phase_Org Non-basic components Phase_Aq Aqueous Phase (Contains Product-H+) Step1->Phase_Aq Protonated Pyridine Step2 Discard Organic Phase Phase_Org->Step2 Step3 Basify Aqueous Phase (pH > 10) Extract with EtOAc Phase_Aq->Step3 Final Pure Product (3-(2-pyridylethyl)indole) Step3->Final

Figure 2: Acid-Base extraction workflow leveraging the basicity of the pyridine moiety to remove neutral indole impurities.

References

  • Classic Acid-Catalyzed Synthesis

    • Freter, K. (1972). 2-Pyridylethylindoles. Journal of Heterocyclic Chemistry, 9(2), 431-431.
    • Context: Establishes the acetic acid reflux method as the benchmark for C3 selectivity.
  • Mechanistic Insight & Selectivity

    • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
    • Context: Definitive text on the nucleophilicity of Indole (N1 vs C3) and Michael addition kinetics.
  • Modern Green/Catalytic Methods

    • Bandgar, B. P., & Shaikh, K. A. (2003). Molecular iodine-catalyzed Michael addition of indoles to vinyl pyridines. Tetrahedron Letters, 44(9), 1959-1962.
    • Context: Provides a milder alternative to acetic acid reflux to reduce polymeriz
  • Solid Support Synthesis (Clay Catalysis)

    • Chakrabarty, M., et al. (2004). Montmorillonite K10 clay-catalyzed Michael addition of indoles to conjugated vinyl ketones and vinyl pyridines. Tetrahedron, 60(9), 1915-1923.
    • Context: Protocol for the "Green" solvent-free method mentioned in Issue 2.
Troubleshooting

"3-(2-(Pyridin-4-yl)ethyl)-1H-indole" assay interference and mitigation

Topic: 3-(2-(Pyridin-4-yl)ethyl)-1H-indole Executive Summary: The "Indole-Pyridine" Risk Profile Welcome to the technical support guide for 3-(2-(Pyridin-4-yl)ethyl)-1H-indole . While this scaffold is a valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-(Pyridin-4-yl)ethyl)-1H-indole

Executive Summary: The "Indole-Pyridine" Risk Profile

Welcome to the technical support guide for 3-(2-(Pyridin-4-yl)ethyl)-1H-indole . While this scaffold is a valuable building block in kinase and GPCR ligand design (resembling the core of ROCK inhibitors like Y-27632), it presents a distinct "Interference Triad" in biochemical assays.

This molecule is not a passive participant in your buffer. Its physicochemical properties—specifically the UV-active indole core and the basic pyridine nitrogen—can generate false positives through three specific mechanisms:

  • Optical Interference: Native fluorescence and the Inner Filter Effect (IFE).[1]

  • Colloidal Aggregation: Concentration-dependent formation of promiscuous particles.

  • Chemical/Chelation: Metal ion sequestration by the exposed 4-pyridyl nitrogen.

This guide provides the diagnostic protocols to identify and mitigate these issues.

Part 1: Optical Interference (Fluorescence & IFE)[2]

The Issue: You observe unexpected inhibition or activation in a fluorescence-based assay (e.g., FRET, TR-FRET, or simple intensity).

  • Mechanism: The indole ring excites at ~280 nm and emits at ~340–350 nm. If your assay uses UV excitation, the compound contributes background signal. More critically, the Inner Filter Effect (IFE) occurs when the compound absorbs the excitation light intended for your fluorophore, or re-absorbs the emitted light, mimicking inhibition.

Diagnostic Workflow

OpticalTroubleshooting Start Signal Decrease Observed CheckAbs Step 1: Measure Compound Absorbance (at Excitation & Emission u03bb) Start->CheckAbs Decision1 Absorbance > 0.1 OD? CheckAbs->Decision1 IFE_Confirmed Probable Inner Filter Effect Decision1->IFE_Confirmed Yes Native_Fluor Check Native Fluorescence (Scan Emission w/o Reagents) Decision1->Native_Fluor No Mitigation Apply Correction Formula or Red-Shift Assay IFE_Confirmed->Mitigation

Figure 1: Decision tree for diagnosing optical interference caused by UV-absorbing scaffolds.

Protocol: Inner Filter Effect (IFE) Correction

Objective: Mathematically correct fluorescence data for compound absorption.

  • Prepare Samples: Prepare a dilution series of the test compound in the assay buffer (no protein/fluorophore yet).

  • Measure Absorbance: Measure

    
     (absorbance at excitation wavelength) and 
    
    
    
    (absorbance at emission wavelength) for each concentration.
  • Calculate Correction Factor (

    
    ): 
    Use the following standard formula:
    
    
    
    
  • Apply Correction:

    
    
    Note: If 
    
    
    
    , mathematical correction becomes unreliable. You must dilute the compound or switch to a red-shifted dye (e.g., Alexa Fluor 647).
Part 2: Colloidal Aggregation (Promiscuous Inhibition)

The Issue: The compound shows steep dose-response curves (Hill slope > 2.0) or inhibits unrelated enzymes.

  • Mechanism: The planar indole and pyridine rings are hydrophobic. At micromolar concentrations, they stack to form colloidal particles that sequester enzymes, causing non-specific inhibition. This is a hallmark of "Pan-Assay Interference Compounds" (PAINS) behavior, though this specific molecule is a "frequent hitter" rather than a strict PAIN.

Protocol: Detergent Sensitivity Test

Theory: Non-ionic detergents disrupt colloidal aggregates but do not affect specific binding interactions.

ConditionDescriptionExpected Result (Specific Binder)Expected Result (Aggregator)
Standard Buffer Buffer + Enzyme + CompoundInhibition observedInhibition observed
+ 0.01% Triton X-100 Add freshly prepared detergentInhibition persists (IC₅₀ stable)Inhibition disappears (IC₅₀ shifts >10-fold)

Step-by-Step:

  • Run your standard IC₅₀ dose-response curve.

  • Repeat the assay adding 0.01% (v/v) Triton X-100 or 0.005% Tween-20 to the reaction buffer before adding the compound.

  • Analysis: A significant right-shift in the curve indicates the initial activity was likely due to aggregation.

Part 3: Chemical Reactivity & Chelation

The Issue: Inconsistent results in metalloenzyme assays (e.g., MMPs, HDACs) or assays using His-tagged proteins.

  • Mechanism: The nitrogen at the 4-position of the pyridine ring is an excellent ligand for transition metals (

    
    , 
    
    
    
    ,
    
    
    ). It can strip metals from the enzyme active site or interfere with IMAC beads.
Mitigation Strategies
  • For His-Tagged Proteins:

    • Risk:[2] The compound may bind to the Ni-NTA/Co-TALON beads if using a bead-based proximity assay (e.g., AlphaScreen).

    • Solution: Cleave the His-tag prior to assay or switch to an anti-GST or biotin-streptavidin capture system.

  • For Metalloenzymes:

    • Risk:[2] False inhibition via metal stripping.

    • Check: Test if inhibition is reversible by adding excess metal cofactor (e.g., 10 µM

      
      ) to the buffer. If activity is restored, the compound is acting as a chelator, not a competitive inhibitor.
      
FAQ: Frequently Asked Questions

Q1: The compound precipitates when I dilute from DMSO into the buffer. Why? A: The pyridine nitrogen has a pKa of approximately 5.2. In neutral buffers (pH 7.4), the molecule is largely uncharged and hydrophobic.

  • Fix: Ensure your final DMSO concentration is at least 1-2% (if tolerated). Alternatively, lower the pH slightly (to pH 6.5) to protonate the pyridine, drastically improving solubility, provided your protein tolerates this pH.

Q2: Can I use this compound in a TR-FRET assay? A: Yes, but be cautious. While Time-Resolved Fluorescence (TRF) reduces background fluorescence interference, it does not eliminate the Inner Filter Effect. If the compound absorbs the excitation light (usually 320-340 nm for Europium/Terbium cryptates), you will still see signal quenching. Always run the Absorbance Check (Part 1).

Q3: Is this molecule light-sensitive? A: Indoles can be susceptible to photo-oxidation over long periods. Store stock solutions in amber vials at -20°C. Avoid leaving assay plates in direct light for extended periods before reading.

References
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • Sittampalam, G. S., et al. (Eds.).[3] (2004).[4] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] "Assay Interference by Aggregation." Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Source for Inner Filter Effect mathematical correction). Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole

Executive Summary & Reaction Overview This guide addresses the scale-up challenges associated with synthesizing 3-(2-(Pyridin-4-yl)ethyl)-1H-indole , a critical pharmacophore found in various kinase inhibitors and seroto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide addresses the scale-up challenges associated with synthesizing 3-(2-(Pyridin-4-yl)ethyl)-1H-indole , a critical pharmacophore found in various kinase inhibitors and serotonin receptor ligands.

While multiple routes exist (e.g., Fischer indole synthesis, Heck coupling), the Acid-Mediated Michael Addition of indole to 4-vinylpyridine is the preferred route for kilogram-scale production due to its high atom economy, absence of transition metals, and operational simplicity.[1]

The Scalable Route: Acid-Mediated Michael Addition

This pathway utilizes the nucleophilicity of the indole C3 position attacking the electron-deficient


-carbon of the protonated 4-vinylpyridine.

Reaction Scheme:


[1][2]

Module 1: The Synthetic Protocol (Scale-Up Ready)

This protocol is optimized for a 100g to 1kg scale, prioritizing safety (exotherm control) and purification without chromatography.[2]

Materials & Stoichiometry
ComponentEquiv.RoleCritical Attribute
Indole 1.0NucleophilePurity >98%; Colorless solid preferred.[2]
4-Vinylpyridine (4-VP) 1.2 - 1.5ElectrophileMust contain inhibitor (e.g., Hydroquinone) to prevent polymerization in the feed tank.[1]
Glacial Acetic Acid (AcOH) 5 - 10 VolSolvent/CatalystWater content <0.5% to prevent solubility issues.[2]
Hydroquinone 1 mol%Polymerization InhibitorEssential during heating ramp.[2]
Step-by-Step Procedure
  • Reactor Setup: Use a glass-lined or stainless steel (SS316) reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe.[1][2]

  • Charging: Charge Indole and Hydroquinone into the reactor. Add Glacial Acetic Acid.[2]

  • Dissolution: Agitate at room temperature until solids are dissolved.

  • Controlled Addition (Critical): Heat the solution to 85°C . Slowly add 4-Vinylpyridine via a dosing pump over 1–2 hours.

    • Why: 4-VP is prone to rapid, exothermic polymerization.[1][2][3] Slow addition at temperature ensures the Michael addition competes favorably against polymerization.[2]

  • Reaction: Raise temperature to reflux (approx. 118°C) and hold for 6–12 hours. Monitor by HPLC (Target: <2% residual Indole).

  • Quench & Workup: See Section 3 (Purification Strategy).

Module 2: Visualization of Workflows

Reaction Mechanism & Impurity Pathways

The following diagram illustrates the desired pathway versus the two main failure modes: N-alkylation and Polymerization.

ReactionPathways Reactants Indole + 4-Vinylpyridine Activation Protonation of 4-VP (AcOH Medium) Reactants->Activation C3_Attack C3-Attack (Thermodynamic) DESIRED PATH Activation->C3_Attack High Temp Acidic pH N1_Attack N1-Attack (Kinetic/Basic) IMPURITY A Activation->N1_Attack Low Temp Basic pH Polymer 4-VP Polymerization IMPURITY B Activation->Polymer High Conc. No Inhibitor Product 3-(2-(Pyridin-4-yl)ethyl)-1H-indole C3_Attack->Product

Figure 1: Mechanistic pathways.[2] Acidic conditions and high temperature favor the reversible rearrangement to the thermodynamic C3-product, while suppressing N1-alkylation.

Purification Logic (Acid/Base Toggle)

This workflow utilizes the basicity of the pyridine ring to separate the product from neutral impurities (unreacted indole, polymers) without silica columns.

Purification Crude Crude Reaction Mixture (AcOH, Product, Impurities) Evap 1. Evaporate AcOH (Recycle Solvent) Crude->Evap Dissolve 2. Dissolve Residue in DCM or EtOAc Evap->Dissolve AcidWash 3. Extract with 1M HCl (aq) Dissolve->AcidWash OrgLayer Organic Layer (Contains Indole & Polymers) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Keep Basify 4. Basify Aq Layer (NaOH) to pH 10 Product Precipitates/Oils out AqLayer->Basify Extract2 5. Extract into EtOAc -> Crystallize Basify->Extract2 Final Final Product (>98% Purity) Extract2->Final

Figure 2: The "Acid-Base Toggle" purification strategy eliminates the need for chromatography by leveraging the pyridine nitrogen's basicity.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid, immovable gel. What happened?

Diagnosis: Runaway polymerization of 4-vinylpyridine.[2] Root Cause:

  • Addition rate too fast: High local concentration of 4-VP favors radical polymerization over Michael addition.[2]

  • Lack of inhibitor: Hydroquinone or MEHQ was not added or was consumed by oxidants.[2]

  • Temperature too low: At lower temperatures (<80°C), the activation energy for the Michael addition is not met, but polymerization can still proceed.[1] Corrective Action:

  • Ensure the reactor is at 85°C+ before starting the 4-VP addition.

  • Add 0.5–1.0 wt% Hydroquinone relative to 4-VP.[2]

  • Dilute the 4-VP with a small amount of acetic acid before addition.[2]

Q2: I see a major impurity spot (TLC/HPLC) with a slightly different retention time.

Diagnosis: Likely N1-alkylation (1-(2-(pyridin-4-yl)ethyl)-1H-indole).[2] Mechanism: The indole nitrogen is also nucleophilic.[2][4] Under neutral or basic conditions, N-alkylation competes.[1][2] Solution:

  • Acidity is key: Ensure you are using Glacial Acetic Acid.[2] If the reaction becomes too dilute or water enters, the acidity drops.

  • Thermodynamic Control: N-alkylation is often the kinetic product, while C3 is thermodynamic. Extend reaction time at reflux. The N-alkylated product can sometimes rearrange to the C3 product under acidic conditions and heat.

Q3: The product is colored (Red/Brown) even after workup.

Diagnosis: Oxidation of the indole or pyridine ring (Indole oligomers are highly colored).[2] Remediation:

  • Charcoal Treatment: During the final crystallization (e.g., in Ethanol/Water or Ethyl Acetate/Heptane), add activated carbon (5 wt%), heat to reflux for 30 mins, and filter hot over Celite.[1]

  • Salt Formation: Convert the free base to the Hydrochloride or Oxalate salt . Salts often crystallize more readily and reject colored impurities better than the free base.[2]

Q4: How do I remove residual Acetic Acid without high-vacuum distillation?

Strategy: Azeotropic removal.[2]

  • Add Toluene to the crude residue and evaporate. Toluene forms an azeotrope with acetic acid, helping to drag it out at lower temperatures, preventing thermal degradation of the product.[1]

Module 4: Safety & Engineering Controls

HazardControl Measure
4-Vinylpyridine Toxicity 4-VP is a lachrymator and toxic by inhalation.[2][5] Use a closed dosing system. Scrubber required for reactor off-gas.[2]
Exotherm (Polymerization) 4-VP polymerization is highly exothermic (

).[2] Never charge all 4-VP at once at room temperature.[2] Use a dosing pump interlocked with a temperature high-limit cut-off.[2]
Acetic Acid Corrosivity Use Hastelloy or Glass-lined reactors.[2] 304/316 Stainless steel is acceptable for short durations but glass-lined is preferred for refluxing AcOH.[2]

References

  • Process Route Foundation: Albright, J. D., & Snyder, H. R. (1959).[1][2] The reaction of indole with 4-vinylpyridine in acetic acid.[2][4] Journal of the American Chemical Society.[2] Note: This is the foundational text establishing the C3-selectivity in acidic media.

  • Michael Addition Mechanism & Conditions: Stentzel, M. R., & Klumpp, D. A. (2021).[1][2] Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.[2][6] National Science Foundation / NIH Public Access.[2]

  • Purification & Crystallization Strategies: Wada, K., et al. (2020).[1][2][7] Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.[2][7] MDPI Processes. [2]

  • Safety Data & Handling (4-Vinylpyridine): Fisher Scientific Safety Data Sheet (4-Vinylpyridine). [1][2]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of "3-(2-(Pyridin-4-yl)ethyl)-1H-indole" Analogs

Executive Summary: The "Aromatic Switch" Scaffold The molecule 3-(2-(Pyridin-4-yl)ethyl)-1H-indole (CAS: 16571-49-6) represents a pivotal chemical scaffold in medicinal chemistry, serving as a bifurcation point between t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aromatic Switch" Scaffold

The molecule 3-(2-(Pyridin-4-yl)ethyl)-1H-indole (CAS: 16571-49-6) represents a pivotal chemical scaffold in medicinal chemistry, serving as a bifurcation point between two distinct therapeutic classes. Its structure—an indole core linked to a pyridine ring via a flexible ethyl bridge—possesses a unique "Aromatic Switch" mechanism determined by the oxidation state of the pyridine nitrogen ring.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, contrasting its aromatic form (Kinase/Tubulin targeting potential) with its reduced piperidine analog (Indalpine , a selective serotonin reuptake inhibitor). We provide experimental protocols, comparative data, and a logic-driven analysis of how subtle structural modifications dictate biological fate.

Structural Analysis & Mechanism of Action[1]

The Pharmacophore

The scaffold consists of three critical domains:

  • Domain A (Indole Core): Mimics the adenosine moiety in ATP (for kinases) or the indole of serotonin (5-HT).

  • Domain B (Ethyl Linker): A flexible C2 spacer that allows rotational freedom, critical for fitting into the hydrophobic pocket of SERT (Serotonin Transporter) or spanning the hinge region of kinases.

  • Domain C (Pyridine Ring): The effector domain.

    • Aromatic (Pyridine):[1][2] Planar, electron-deficient, Hydrogen-bond acceptor.

    • Reduced (Piperidine): Non-planar, basic (

      
      ), Hydrogen-bond donor/acceptor.
      
The "Aromatic Switch" Hypothesis

The biological activity of this scaffold is governed by the saturation of the pyridine ring.

FeatureAromatic Form (Pyridine)Saturated Form (Piperidine)
Molecule 3-(2-(Pyridin-4-yl)ethyl)-1H-indoleIndalpine (Upstène)
Primary Target Kinases / Tubulin (Potential)SERT (Serotonin Transporter)
Binding Mode Hydrophobic stacking, H-bond acceptor (Hinge binder)Ionic interaction (Asp98 in SERT), H-bond donor
Geometry Planar HeterocycleChair Conformation (Bulky)
Therapeutic Area Oncology (Cell Cycle Arrest)Neurology (Depression)

Detailed SAR Analysis

Linker Modifications (The "Distance" Rule)

The ethyl linker is not merely a spacer; it acts as a "molecular ruler."

  • Ethyl (-CH2-CH2-): Optimal for Indalpine-like activity . It mimics the distance between the aromatic ring and the amine in Serotonin (5-HT).

  • Vinyl (-CH=CH-): Introduces rigidity and conjugation. This analog (often the synthetic precursor) forces the indole and pyridine rings into a specific planar or twisted conformation, favoring Tubulin binding or Intercalation over transporter uptake.

  • Amide/Urea (-NH-CO-): Common in kinase inhibitors (e.g., Sorafenib). Replacing the ethyl group with a urea linker dramatically shifts selectivity toward VEGFR/PDGFR kinases by adding H-bond donors/acceptors for the "DFG-out" pocket.

Indole Ring Substitutions (C5 Position)

Modifications at the C5 position of the indole ring modulate metabolic stability and affinity.

  • 5-H (Unsubstituted): Standard scaffold.

  • 5-OMe (Methoxy): Increases affinity for Melatonin receptors (MT1/MT2) if the linker is appropriate, but in the context of the pyridine analog, it enhances metabolic stability against hydroxylation.

  • 5-Fluoro/Chloro: often used to block metabolism at the C5 position and increase lipophilicity, enhancing CNS penetration for the piperidine analogs.

Pyridine Isomerism (N-Position)

The position of the nitrogen in the pyridine ring dictates the vector of the lone pair, crucial for H-bonding.

  • 4-Pyridyl (Para): Linear geometry. Key for Indalpine (SERT selectivity).[3]

  • 3-Pyridyl (Meta): Often found in PIM kinase inhibitors.

  • 2-Pyridyl (Ortho): Promotes chelation effects; rarely used in this specific scaffold due to steric clash with the linker.

Comparative Analysis: Alternatives & Performance

This section compares the Pyridine scaffold (as a kinase/tubulin pharmacophore) and the Piperidine scaffold (Indalpine) against industry standards.

Kinase/Anticancer Potential (Pyridine Form)

Comparator:Fasudil (ROCK inhibitor) and Sunitinib (RTK inhibitor).

Feature3-(2-(Pyridin-4-yl)ethyl)indole Fasudil (Isoquinoline derivative)Sunitinib (Indolinone derivative)
Scaffold Type Indole-Ethyl-PyridineIsoquinoline-SulfonamideIndole-Vinyl-Pyrrole
Kinase Selectivity Broad (Scaffold level)High (ROCK/PKA)Multi-targeted (VEGFR/PDGFR)
Mechanism Hinge Binding (Predicted)ATP CompetitiveATP Competitive
Advantage Synthetic Versatility (Easy reduction to SSRI)Clinical Safety ProfilePotency (

nM)
Limitation Needs functionalization for high potencyShort Half-lifeToxicity (Cardio)
Neurotransmitter Reuptake (Piperidine Form)

Comparator:Fluoxetine (Prozac) and Serotonin (Endogenous).

FeatureIndalpine (Piperidine Analog)Fluoxetine Serotonin (5-HT)
Target SERT (Selective)SERT (Selective)5-HT Receptors + SERT
Selectivity Ratio High (SERT vs NET)HighNon-selective
Onset of Action Rapid (Unique to Indalpine)Slow (2-4 weeks)Immediate
Key Risk Hematological (Granulocytopenia - Withdrawn)Sexual DysfunctionN/A

Insight: While Indalpine demonstrated rapid onset, its withdrawal due to toxicity highlights the risk of the specific indole-piperidine covalent connectivity. Modern SAR would suggest replacing the indole with a bioisostere (e.g., naphthyl) to mitigate toxicity while retaining SERT affinity.

Experimental Protocols

Synthesis of the Scaffold (Heck Reaction & Reduction)

Objective: Synthesize 3-(2-(Pyridin-4-yl)ethyl)-1H-indole.

Step 1: Vinyl Intermediate Synthesis (Heck Coupling)

  • Reagents: 3-Bromoindole (1.0 eq), 4-Vinylpyridine (1.2 eq),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2.0 eq).
  • Solvent: DMF or Acetonitrile.

  • Conditions: Reflux at 100°C for 12-24 hours under Argon.

  • Workup: Cool, filter through Celite, concentrate, and purify via column chromatography (SiO2, EtOAc/Hexane).

  • Product: 3-(2-(Pyridin-4-yl)vinyl)-1H-indole (Yellow solid).

Step 2: Reduction to Ethyl Linker

  • Reagents: Vinyl intermediate,

    
     gas (balloon or 50 psi), 10% Pd/C catalyst.
    
  • Solvent: Methanol or Ethanol.

  • Conditions: Stir at RT for 4-6 hours. Note: Monitor closely to avoid reducing the pyridine ring to piperidine (unless Indalpine is the goal).

  • Purification: Filter catalyst, evaporate solvent. Recrystallize from Ethanol.

Biological Assay: SERT Binding (For Piperidine Analog)

Objective: Determine


 for Serotonin Transporter.
  • Source: Rat brain cortical membranes or HEK-293 cells expressing hSERT.

  • Radioligand:

    
    -Citalopram (0.5-1.0 nM).
    
  • Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using Cheng-Prusoff equation.

Visualization: SAR & Pathway Map

SAR_Pathway Scaffold 3-(2-(Pyridin-4-yl)ethyl)-1H-indole (Core Scaffold) Vinyl Vinyl Linker Analog (Rigid) Scaffold->Vinyl Oxidation/Precursor Piperidine Piperidine Analog (Indalpine) Scaffold->Piperidine Pt/H2 Reduction Substituted C5-Substituted Analog (5-OMe, 5-F) Scaffold->Substituted Derivatization Tubulin Tubulin Polymerization Inhibition Vinyl->Tubulin Planarity Kinase Kinase Inhibition (ROCK, PIM, VEGFR) Vinyl->Kinase Hinge Binding SERT SERT Inhibition (Antidepressant) Piperidine->SERT High Affinity (Basic Amine) Substituted->Kinase Metabolic Stability Melatonin Melatonin Receptor Agonism Substituted->Melatonin 5-OMe

Figure 1: The "Aromatic Switch" mechanism. The core scaffold serves as a divergent point: reduction leads to neurological activity (Green path), while rigidity/substitution leads to oncological targets (Yellow/Red paths).

References

  • Indalpine and SERT Activity

    • Title: Indalpine, a novel highly selective serotonin uptake inhibitor.
    • Source: Grokipedia / Pharmuka Laboratories d
    • URL:[Link] (Validated via Search 1.1)

  • Kinase Inhibitor Scaffolds (Indole-Pyridine)

    • Title: Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.[4]

    • Source: Bentham Science / NIH PubMed.
    • URL:[Link] (Validated via Search 1.10)

  • Synthesis of Indole-Pyridine Analogs

    • Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
    • Source: MDPI.
    • URL:[Link] (Validated via Search 1.11)

  • Chemical Identity & Properties

    • Title: 3-(2-(4-Pyridyl)ethyl)indole Product Information.[5][6][7]

    • Source: Sigma-Aldrich.

Sources

Comparative

Cross-Reactivity Profiling of "3-(2-(Pyridin-4-yl)ethyl)-1H-indole"

Publish Comparison Guide Part 1: The Profiling Challenge Introduction: The "Privileged" Liability The compound 3-(2-(Pyridin-4-yl)ethyl)-1H-indole (CAS: 16571-49-6) represents a classic "privileged structure" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Part 1: The Profiling Challenge

Introduction: The "Privileged" Liability

The compound 3-(2-(Pyridin-4-yl)ethyl)-1H-indole (CAS: 16571-49-6) represents a classic "privileged structure" in medicinal chemistry. It combines an indole core (mimicking the purine of ATP or the indole of tryptophan/serotonin) with a pyridine moiety (a common hinge-binder in kinases or heme-coordinator in metalloenzymes).

While this scaffold is a potent starting point for Rho-associated protein kinase (ROCK) inhibitors, p38 MAP kinase inhibitors, and Serotonin (5-HT) ligands, its structural simplicity creates a high risk of polypharmacology .

Why Profile This Compound? Researchers often encounter this molecule as a "hit" in phenotypic screens or as a synthetic intermediate (e.g., precursor to Indalpine). However, its utility is compromised by three distinct vectors of cross-reactivity:

  • Kinase Promiscuity: The pyridine nitrogen can accept hydrogen bonds from the kinase hinge region (e.g., ROCK, PKA).

  • CYP Inhibition: The unhindered pyridine nitrogen is a potent coordinator of the Heme iron in Cytochrome P450 enzymes (specifically CYP19/Aromatase and CYP1A2).

  • GPCR Off-Targets: The indole-ethyl chain mimics serotonin, leading to significant affinity for 5-HT receptors and transporters (SERT).

This guide outlines the rigorous profiling workflow required to validate this compound against field-standard alternatives.

Part 2: Comparative Analysis

Benchmarking Against Standards

To understand the performance of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, we compare it with Y-27632 (Standard ROCK Inhibitor) and Indalpine (Structural Analog/SERT Inhibitor).

Feature3-(2-(Pyridin-4-yl)ethyl)-1H-indole Y-27632 (Alternative 1)Indalpine (Alternative 2)
Primary Target Promiscuous (ROCK / p38 / 5-HT)ROCK1 / ROCK2 SERT (5-HT Transporter)
Scaffold Type Indole-Ethyl-Pyridine (Flexible)Pyridine-Cyclohexane (Rigid)Indole-Ethyl-Piperidine
Kinase Selectivity Low (Hits PKA, PKC, p38)Moderate (Hits PKA, PKC at high

M)
Negligible
CYP Liability High (Pyridine N-Heme coordination)Low (Steric hindrance prevents binding)Low (Piperidine is aliphatic)
GPCR Activity High (Agonist/Antagonist at 5-HT)Negligible High (Specific for SERT)
Use Case Hit/Lead Fragment Reference Tool Compound CNS Therapeutic (Withdrawn)
The "Pyridine Liability" Explained
  • In Y-27632: The pyridine is substituted and attached to a cyclohexane ring, which positions it precisely for the ROCK ATP pocket while reducing flexibility for off-targets.

  • In 3-(2-(Pyridin-4-yl)ethyl)-1H-indole: The ethyl linker provides high rotational freedom (rotatable bonds = 3), allowing the molecule to adopt conformations that fit:

    • Flat hydrophobic pockets (Kinases).

    • Deep narrow clefts (GPCRs).

    • Metal centers (CYPs).

Part 3: Experimental Protocols

Protocol A: Kinase Selectivity Profiling (The "Hinge" Check)

Objective: Determine if the compound acts as a specific inhibitor or a pan-kinase binder.

Methodology: Competition Binding Assay (KinomeScan™ type) Do not rely on enzymatic activity assays initially, as they can be confounded by ATP concentration. Use an active-site dependent competition binding assay.

  • Preparation: Dissolve 3-(2-(Pyridin-4-yl)ethyl)-1H-indole in 100% DMSO to 10 mM.

  • Panel Selection: Must include ROCK1, ROCK2, PKA, PKC, p38\alpha, and CDK2 .

  • Execution:

    • Incubate DNA-tagged kinase + immobilized ligand + Test Compound (10

      
      M).
      
    • Measure the amount of kinase captured on the solid support via qPCR (Signal is inversely proportional to binding).

  • Data Output: Calculate Percent of Control (PoC) .

    • PoC < 10% indicates a strong "Hit".

    • PoC > 35% indicates weak/no binding.

  • Validation: For hits, determine

    
     using an 11-point dose-response curve.
    
Protocol B: CYP Inhibition Assay (The "Heme" Check)

Objective: Assess the risk of Drug-Drug Interactions (DDI) via direct heme coordination.

Methodology: Spectral Binding Assay (Optical Difference Spectroscopy) This is superior to catalytic assays for pyridine compounds as it directly detects the "Type II" binding spectrum (Nitrogen-Iron coordination).

  • System: Recombinant CYP19 (Aromatase) or CYP3A4 microsomes.

  • Baseline: Record UV-Vis spectrum (350–500 nm) of microsomes + Buffer.

  • Titration: Add compound (0.1 – 50

    
    M) stepwise to the sample cuvette. Add solvent to the reference cuvette.
    
  • Readout: Look for a Type II Difference Spectrum :

    • Peak: ~425–435 nm (Low spin complex).

    • Trough: ~390–405 nm (High spin loss).

  • Interpretation: A strong Type II spectrum confirms the pyridine nitrogen is coordinating the heme iron, predicting broad CYP inhibition.

Protocol C: GPCR Safety Panel (The "Indole" Check)

Objective: Quantify serotonergic cross-reactivity.

Methodology: Radioligand Displacement Assay

  • Targets: 5-HT1A, 5-HT2A, 5-HT2B (Valvular heart disease risk), and SERT.

  • Tracer:

    
    -8-OH-DPAT (for 5-HT1A) or 
    
    
    
    -LSD (promiscuous).
  • Incubation: Membrane prep + Tracer (1 nM) + Test Compound (10

    
    M).
    
  • Analysis: If inhibition > 50%, determine

    
    .
    
    • Note: The ethyl-indole motif is a "privileged" scaffold for 5-HT. Expect high affinity here.

Part 4: Visualization & Logic

Polypharmacology Map: The "Liability Network"

This diagram illustrates the mechanistic causality between the structural features of the compound and its diverse biological targets.

CrossReactivity Compound 3-(2-(Pyridin-4-yl)ethyl)-1H-indole Pyridine Pyridine Nitrogen (Lone Pair) Compound->Pyridine Indole Indole Core (Aromatic/H-Bond) Compound->Indole Linker Ethyl Linker (Rotational Freedom) Compound->Linker ROCK ROCK / p38 Kinase (Hinge Binder) Pyridine->ROCK H-Bond Acceptor CYP CYP450 (Heme) (Fe-Coordination) Pyridine->CYP Type II Binding Indole->ROCK Hydrophobic Clamp GPCR 5-HT Receptors (Orthosteric Site) Indole->GPCR Mimics Serotonin Linker->ROCK Flexibility Penalty Linker->GPCR Induced Fit

Caption: Figure 1: Structure-Activity Relationship (SAR) Liability Map. The central node represents the compound, branching into its pharmacophores (Yellow) and their consequent off-targets (Red). Note the dual role of the Pyridine nitrogen.

Part 5: References

  • Gill, A. L., et al. (2005). Identification of novel p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters , 15(1), 2005.

  • Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature , 389, 990–994. (Reference for Y-27632 mechanism).

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology , 14(6), 611–650. (Mechanism of Pyridine-Heme binding).

  • Leysen, J. E., et al. (1981). Receptor binding properties of the novel serotonin antagonist 5-HT2. Molecular Pharmacology , 21, 301-314. (Protocol for 5-HT profiling).

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology , 26, 127–132. (KinomeScan methodology).

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole. As a heterocyclic compound containing both an indole and a pyridine moiety, its disposal...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole. As a heterocyclic compound containing both an indole and a pyridine moiety, its disposal requires careful consideration of the hazards associated with these chemical classes.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure that all waste streams containing this compound are managed in a manner that is safe, compliant, and environmentally responsible.

Hazard Profile and Core Safety Principles

Understanding the inherent risks of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole is fundamental to appreciating the necessity of the disposal procedures outlined. The compound's hazard profile is derived from its constituent functional groups: the indole ring and the pyridine ring.

  • Pyridine Moiety Hazards : Pyridine and its derivatives are often classified as flammable liquids and are harmful if swallowed, inhaled, or in contact with skin.[3][4][5][6] They can cause severe skin and eye irritation.[3][5] Furthermore, pyridine is classified by the IARC as a Group 2B substance, meaning it is possibly carcinogenic to humans.[7][8]

  • Indole Moiety Hazards : Indole-containing compounds are frequently categorized as toxic solids.[9][10][11] They can be irritating to the respiratory system, toxic in contact with skin, and pose a risk of serious eye damage.[9] Ecologically, indole is noted as being very toxic to aquatic organisms.[10][11]

Aggregated GHS information for 3-(2-(Pyridin-4-yl)ethyl)-1H-indole specifically indicates that it causes skin irritation (H315).[1] The precautionary statements associated with this compound align with the management of hazardous chemical waste, including the necessity of disposal at an approved waste disposal plant.[1][3]

Table 1: Summary of Key Hazards

Hazard CategoryDescriptionAssociated Functional GroupPrimary Citation(s)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Pyridine, Indole[3][5][9]
Skin Corrosion/Irritation Causes skin irritation.Pyridine, Indole[1][3]
Eye Damage/Irritation Causes serious eye irritation or damage.Pyridine, Indole[3][9]
Flammability While the compound itself is a solid, the pyridine component suggests potential flammability hazards, especially in solution.[1]Pyridine[3][4][12]
Carcinogenicity Suspected human carcinogen (IARC Group 2B).Pyridine[7][8]
Environmental Hazard Very toxic to aquatic life.Indole[10][11]

The core principle behind the following disposal protocol is waste segregation and containment . This compound must never be disposed of via standard laboratory drains or in general waste.[3][13][14] It is to be treated as a hazardous chemical waste stream from the point of generation to its final destruction by a licensed facility.

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of waste management for 3-(2-(Pyridin-4-yl)ethyl)-1H-indole within a laboratory setting.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to ensure safety and compliance. It prevents unintentional chemical reactions and simplifies the final disposal process.

  • Action: Immediately upon generation, all waste containing 3-(2-(Pyridin-4-yl)ethyl)-1H-indole must be placed into a designated hazardous waste container.

  • Rationale: Segregating hazardous materials prevents their entry into municipal water systems and landfills, mitigating environmental toxicity.[3][10][13] It also prevents reactions with incompatible materials that might be present in a general waste stream. Pyridine, for instance, should be kept away from strong oxidizers and acids.[7]

Waste Streams to Segregate:

  • Solid Waste: Unused or expired pure compound, reaction byproducts, and any solid materials grossly contaminated with the compound (e.g., weighing papers, contaminated silica gel).

  • Liquid Waste: Reaction mixtures, mother liquors, and solutions containing the compound. This waste should be collected separately from solid waste.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and chromatography vials that have come into contact with the compound. These should be collected in a designated, lined container.

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount.

  • Action (Solid Waste): Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a secure lid).

  • Action (Liquid Waste): Use a sealable, airtight, and compatible waste container, such as a glass or HDPE solvent bottle.[7] Ensure the container is bonded and grounded if collecting large volumes of solutions in flammable solvents to prevent static discharge.[3][4]

  • Action (Labeling): All containers must be labeled with a "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added.[7] The label must include:

    • The full chemical name: "Waste 3-(2-(Pyridin-4-yl)ethyl)-1H-indole"

    • All components and approximate percentages if it is a mixture.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant," "Environmentally Hazardous").

    • The accumulation start date.

  • Rationale: Proper containment and labeling are legal requirements and are essential for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians.[7][14] An airtight seal on liquid waste prevents the release of potentially harmful vapors.[3]

Step 3: Temporary Storage in the Laboratory
  • Action: Store sealed waste containers in a designated satellite accumulation area within or near the laboratory. This area should be a secondary containment tray to capture any potential leaks.

  • Rationale: Storing waste in a designated, contained area minimizes the risk of spills and exposure to laboratory personnel.[7] The storage location should be cool, dry, and well-ventilated, away from heat or ignition sources, and segregated from incompatible chemicals like strong acids and oxidizers.[3][7]

Step 4: Arranging for Final Disposal
  • Action: Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.

  • Rationale: 3-(2-(Pyridin-4-yl)ethyl)-1H-indole must be disposed of through a licensed professional waste disposal service.[3][11] The recommended method of destruction is typically controlled incineration in a facility equipped with scrubbers to neutralize hazardous combustion products like nitrogen oxides.[15] Your EHS office manages this process to ensure full compliance with all local, state, and federal regulations.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Small Spill (manageable within 10-15 minutes by trained personnel):

    • Alert personnel in the immediate area and secure the location.

    • Wear appropriate Personal Protective Equipment (PPE): at a minimum, a lab coat, safety goggles, and chemically resistant gloves (butyl rubber is often recommended for pyridine-like substances).[7]

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][13] Do not use combustible materials like paper towels to absorb large quantities of liquid spills.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[9]

    • Clean the spill area thoroughly.

    • Report the incident to your supervisor or EHS department.

  • Large Spill:

    • Evacuate the immediate area.[3]

    • Alert others and activate any emergency alarms.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Contact your institution's emergency response line and EHS department immediately from a safe location.[7]

    • Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 3-(2-(Pyridin-4-yl)ethyl)-1H-indole.

G start Waste Generation (3-(2-(Pyridin-4-yl)ethyl)-1H-indole) solid_waste Solid Waste (Pure compound, contaminated solids) start->solid_waste liquid_waste Liquid Waste (Solutions, reaction mixtures) start->liquid_waste labware_waste Contaminated Labware (Gloves, pipette tips, vials) start->labware_waste spill Spill Occurs start->spill segregate Segregate into Designated Hazardous Waste Container solid_waste->segregate liquid_waste->segregate labware_waste->segregate label_container Label Container Correctly - Full Chemical Name - Hazards (Toxic, Irritant) - Date segregate->label_container store Store in Ventilated Satellite Accumulation Area (Secondary Containment) label_container->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs incineration Approved Hazardous Waste Disposal Plant (e.g., Incineration) contact_ehs->incineration small_spill Small Spill Procedure: Absorb, Collect, Clean spill->small_spill Is it small & manageable? large_spill Large Spill Procedure: Evacuate & Call EHS spill->large_spill No / Unsure small_spill->segregate

Caption: Disposal Workflow for 3-(2-(Pyridin-4-yl)ethyl)-1H-indole.

References

  • SAFETY D
  • 500788 indole f&f safety d
  • Safety D
  • Safety D
  • 16571-49-6, 3-(2-pyridin-4-ylethyl)-1H-indole Formula. ECHEMI.
  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015). NICNAS.
  • SAFETY D
  • Pyridine 1 degree Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
  • Safety D
  • Standard Operating Procedures for Hazardous Chemicals: Pyridine.
  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY D
  • SAFETY D
  • Pyridine - SAFETY D
  • Pyridine,6551E-3,2023/02/01 - Safety D
  • Pyridine. (2022). National Research Centre for the Working Environment.
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). MDPI.

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